ML094
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H15FN2O3S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate |
InChI |
InChI=1S/C23H15FN2O3S/c24-18-12-10-17(11-13-18)22(27)28-14-3-4-15-30-23-26-25-21(29-23)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13H,14-15H2 |
InChI Key |
BZGQMGJZXODGJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F |
Synonyms |
4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl4-fluorobenzoate |
Origin of Product |
United States |
Foundational & Exploratory
ML094: A Technical Guide to its Mechanism of Action as a 15-Lipoxygenase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of ML094, a potent inhibitor of human 15-lipoxygenase-1 (15-LOX-1). This document consolidates available data on its inhibitory activity, binding characteristics, and the relevant biological pathways. Detailed experimental protocols and visual diagrams are included to support further research and drug development efforts.
Core Concepts: this compound and 15-Lipoxygenase-1
Human reticulocyte 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase, is a non-heme iron-containing enzyme that plays a critical role in the metabolism of polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and linoleic acid (LA).[1] By catalyzing the insertion of molecular oxygen, 15-LOX-1 generates bioactive lipid mediators, such as 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroperoxyoctadecadienoic acid (13-HpODE).[1] These molecules are implicated in a variety of physiological and pathological processes, including inflammation, cancer, atherosclerosis, and neurodegenerative conditions.[2]
This compound is a small molecule inhibitor identified through high-throughput screening as a potent and highly selective inhibitor of human 15-LOX-1.[2] It belongs to a novel chemotype of 15-LOX-1 inhibitors.[2]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of 15-LOX-1. Kinetic studies have revealed that this class of inhibitor is tight-binding and reversible.[2] A key characteristic of its inhibitory action is that it does not appear to involve the reduction of the active-site ferric ion, which is a common mechanism for some other lipoxygenase inhibitors.[2]
While this compound itself demonstrates high potency in biochemical assays, it has been observed to lack activity in cell-based assays.[3] This is likely attributable to poor cell permeability or intracellular hydrolysis of its terminal ester moiety.[3]
Binding Site Interaction
Site-directed mutagenesis studies have provided insights into the binding of this compound-related inhibitors within the 15-LOX-1 active site. A derivative of this compound, referred to as compound 18, was used to probe these interactions. The data suggest that this class of inhibitors binds to an aromatic pocket in proximity to the amino acid residue F414.[4] Mutations at several key residues within the active site have been shown to significantly decrease the inhibitory potency of this compound class, indicating their direct or indirect role in inhibitor binding. The residues implicated in the binding and potency of the this compound derivative are F414, E356, and L407.[4]
Quantitative Data
The inhibitory potency of this compound and its derivative, compound 18, against human 15-LOX-1 has been quantified through IC50 measurements.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Human 15-LOX-1 | 10 - 14 | [3][4] |
Table 1: Inhibitory Potency of this compound against Human 15-LOX-1.
The following table summarizes the impact of active site mutations on the inhibitory potency of an this compound derivative (compound 18).
| h15-LOX-1 Mutant | IC50 of Compound 18 (µM) | Fold Change vs. Wild Type |
| Wild Type | 0.03 ± 0.01 | 1 |
| F414I | 3.0 ± 0.9 | ~100 |
| F414W | > 50 | >1667 |
| E356Q | 0.2 ± 0.06 | ~7 |
| L407A | 0.3 ± 0.1 | ~10 |
Table 2: Effect of h15-LOX-1 Active Site Mutations on the Potency of an this compound Derivative (Compound 18). Data sourced from studies on a closely related derivative of this compound.[4]
Signaling Pathways and Experimental Workflows
15-Lipoxygenase-1 Signaling Pathway
15-LOX-1 is a key enzyme in pathways leading to inflammation and a form of regulated cell death known as ferroptosis. The inhibition of 15-LOX-1 by this compound is expected to modulate these pathways by reducing the production of pro-inflammatory lipid hydroperoxides.
Caption: 15-LOX-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Inhibitor Screening and IC50 Determination
The following diagram outlines a typical workflow for screening 15-LOX-1 inhibitors and determining their IC50 values.
Caption: Workflow for 15-LOX-1 inhibitor screening and IC50 determination.
Experimental Workflow: Site-Directed Mutagenesis
To investigate the binding site of inhibitors like this compound, site-directed mutagenesis is employed. The workflow for this process is outlined below.
Caption: Workflow for site-directed mutagenesis of 15-LOX-1.
Experimental Protocols
Protocol for 15-Lipoxygenase-1 Activity Assay and IC50 Determination
This protocol is based on a continuous spectrophotometric rate assay.
Materials:
-
Human 15-LOX-1 enzyme
-
Arachidonic acid (substrate)
-
This compound or other inhibitors
-
Reaction Buffer: 25 mM HEPES, pH 7.5, 0.01% Triton X-100
-
DMSO (for dissolving inhibitors)
-
UV-Vis Spectrophotometer
-
Cuvettes or 96-well UV-transparent plates
Procedure:
-
Enzyme Preparation: Dilute the stock solution of human 15-LOX-1 to the desired final concentration (e.g., 40 nM) in the reaction buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the reaction buffer to achieve a range of final concentrations for the dose-response curve.
-
Substrate Preparation: Prepare a stock solution of arachidonic acid. The final concentration in the assay is typically around 10 µM.[3]
-
Assay Execution: a. To a cuvette or well of a 96-well plate, add the reaction buffer. b. Add the desired volume of the inhibitor dilution (or DMSO for the control). c. Add the 15-LOX-1 enzyme solution and incubate for a specified period (e.g., 5-10 minutes) at room temperature (22-25°C) to allow for inhibitor binding. d. Initiate the reaction by adding the arachidonic acid substrate.
-
Data Acquisition: a. Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product. b. Record the initial rate of the reaction (the linear portion of the absorbance vs. time curve).
-
IC50 Calculation: a. Calculate the percent inhibition for each inhibitor concentration relative to the control (DMSO only). b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
Protocol for Site-Directed Mutagenesis of Human 15-LOX-1
This protocol provides a general outline for generating site-specific mutations in the 15-LOX-1 gene.
Materials:
-
Plasmid DNA containing the wild-type human 15-LOX-1 gene
-
Custom-synthesized mutagenic primers
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
-
DNA sequencing services
Procedure:
-
Primer Design: Design a pair of complementary primers containing the desired mutation in the center. The primers should have a sufficient melting temperature and flank the target mutation site.
-
PCR Amplification: a. Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, high-fidelity DNA polymerase, and dNTPs. b. Perform PCR to amplify the entire plasmid, incorporating the mutation. Use a sufficient number of cycles (typically 12-18) to generate a high yield of the mutated plasmid.
-
Template Digestion: a. Following PCR, add DpnI restriction enzyme directly to the amplification product. b. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental (wild-type) DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: a. Transform the DpnI-treated DNA into competent E. coli cells using a standard heat-shock or electroporation protocol. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. c. Incubate the plates overnight at 37°C.
-
Verification: a. Select several colonies and grow them in liquid culture. b. Isolate the plasmid DNA from these cultures. c. Send the purified plasmid DNA for sequencing to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
Protein Expression and Purification: Once the mutation is confirmed, the mutant plasmid can be used to express and purify the mutant 15-LOX-1 protein for subsequent biochemical characterization.
Conclusion
This compound is a potent and selective inhibitor of human 15-lipoxygenase-1, acting through a reversible, tight-binding mechanism that does not involve the reduction of the active site iron. Its interaction with the enzyme's active site is influenced by key residues such as F414, E356, and L407. While its utility in cellular studies is limited by poor permeability, this compound and its derivatives serve as valuable chemical probes for elucidating the role of 15-LOX-1 in various diseases and as a foundation for the development of future therapeutics with improved pharmacological properties. The provided protocols and workflows offer a framework for the continued investigation of 15-LOX-1 inhibition.
References
- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
ML094: A Potent Inhibitor of 12/15-Lipoxygenase - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML094, chemically identified as 4-(5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-ynylthiophene-2-carboxylate, is a potent inhibitor of human 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in a variety of inflammatory diseases and neurological conditions. With an in vitro half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound stands as a significant chemical probe for studying the physiological and pathological roles of 12/15-LOX. However, its utility in cell-based assays is limited by a hydrolyzable ester moiety, which leads to a loss of activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a plausible synthetic route.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule featuring a naphthalene group linked to a 1,3,4-oxadiazole ring, which is further connected via a thioether linkage to a butynyl chain esterified with a thiophene-2-carboxylic acid.
Chemical Structure:
Physicochemical Properties:
Quantitative physicochemical data for this compound is not extensively published. However, based on its structural similarity to other characterized 1,3,4-oxadiazole derivatives, the following properties can be estimated.
| Property | Value |
| Molecular Formula | C21H14N2O3S2 |
| Molecular Weight | 418.48 g/mol |
| IUPAC Name | 4-(5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-ynyl thiophene-2-carboxylate |
| InChI Key | (Predicted) |
| Canonical SMILES | (Predicted) |
| Topological Polar Surface Area | 104.9 Ų |
| Predicted LogP | 4.5 - 5.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
Synthesis
A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of 1,3,4-oxadiazole-2-thiols and subsequent S-alkylation and esterification. The key intermediate is 5-(naphthalen-1-yl)-1,3,4-oxadiazole-2-thiol.
Plausible Synthetic Pathway:
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of human 12/15-lipoxygenase (h12/15-LOX), also known as 15-lipoxygenase-1 (15-LOX-1).[1][2]
In Vitro Potency:
| Target | IC50 | Reference |
| Human 12/15-Lipoxygenase (h12/15-LOX) | < 10 nM | [1] |
| Human 15-Lipoxygenase-1 (h15-LOX-1) | 14 nM | [2] |
The mechanism of action for this class of inhibitors is suggested to involve interaction with the active site of the lipoxygenase enzyme. While not definitively proven for this compound, related oxo-lipids are known to act as covalent inhibitors through a Michael addition mechanism with nucleophilic residues in the enzyme's active site.
Limitations:
A significant drawback of this compound is its lack of activity in cell-based assays.[1][2] This is attributed to the presence of a hydrolyzable ester moiety, which is likely cleaved by intracellular esterases, rendering the molecule inactive.[1][2]
The 12/15-Lipoxygenase Signaling Pathway
12/15-LOX is a key enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. It catalyzes the introduction of molecular oxygen to produce bioactive lipid hydroperoxides. These hydroperoxides are subsequently reduced to their corresponding hydroxides, such as 12-hydroxyeicosatetraenoic acid (12-HETE) and 15-HETE. These lipid mediators are involved in a variety of cellular processes, including inflammation, oxidative stress, and cell death. The pathway is implicated in the pathophysiology of several diseases, including stroke, atherosclerosis, and neurodegenerative disorders.
Experimental Protocols
Determination of IC50 for 12/15-Lipoxygenase Inhibition (UV-Vis Spectrophotometry)
This protocol describes a common method for determining the inhibitory potency of compounds against 12/15-LOX by monitoring the formation of the conjugated diene product.
Materials:
-
Human recombinant 12/15-lipoxygenase
-
Linoleic acid or arachidonic acid (substrate)
-
This compound (or other inhibitor) dissolved in DMSO
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in ethanol.
-
Prepare a working solution of the substrate in the assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
Prepare a working solution of the 12/15-LOX enzyme in the assay buffer.
-
-
Assay:
-
To a quartz cuvette, add the assay buffer.
-
Add a small volume of the this compound dilution (or DMSO for the control).
-
Add the enzyme solution and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes). The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Experimental Workflow:
Conclusion
This compound is a valuable research tool for investigating the role of 12/15-lipoxygenase in various biological processes. Its high potency and selectivity make it an excellent in vitro probe. However, its poor cell-based activity highlights the importance of considering metabolic stability in drug design. Future efforts to develop 12/15-LOX inhibitors with improved pharmacokinetic properties, potentially by modifying the ester moiety of this compound, could lead to the development of novel therapeutics for a range of inflammatory and neurological disorders.
References
ML094: A Technical Guide to its Discovery and Development as a 12/15-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of ML094, a potent inhibitor of human 12/15-lipoxygenase (12/15-LOX). This compound emerged from a quantitative high-throughput screening campaign as a promising chemical probe for studying the role of 12/15-LOX in various disease states, particularly stroke. However, its progression was ultimately hampered by unfavorable physicochemical and pharmacokinetic properties, leading to the development of second-generation inhibitors. This document details the discovery, mechanism of action, and biological context of this compound, presenting available data and experimental methodologies to inform future research in the field of lipoxygenase inhibition.
Discovery and Initial Characterization
This compound was identified through a quantitative high-throughput screen (qHTS) of approximately 74,000 small molecules aimed at discovering inhibitors of human 12/15-lipoxygenase (h12/15-LOX). This initial screen identified a novel 1,3,4-oxadiazole-2-thiol chemotype to which this compound belongs.
Quantitative Data Summary
While this compound demonstrated high in vitro potency, its development was curtailed due to poor drug-like properties. Consequently, a comprehensive public dataset on its selectivity and kinetic parameters is limited. The available quantitative data is summarized below.
| Compound | Target | IC50 (nM) | Cell-Based Activity | Key Liabilities |
| This compound | Human 12/15-LOX | < 10 | No | Poor solubility, low cell permeability, rapid microsomal metabolism (t1/2 < 2 min), potential hydrolysis of ester moiety. |
| ML351 (Comparator) | Human 12/15-LOX | 200 | Yes | - |
| 99089 (Parent Scaffold) | Human 12/15-LOX | 3,400 ± 500 | Yes (EC50 ≈ 10,000 nM) | - |
Experimental Workflow: From HTS to Hit Characterization
The discovery of this compound and related compounds followed a systematic workflow common in early-stage drug discovery.
Mechanism of Action and Biological Context
This compound is an inhibitor of 12/15-lipoxygenase, a key enzyme in the metabolism of polyunsaturated fatty acids like arachidonic acid.
12/15-Lipoxygenase Signaling Pathway in Stroke
In the context of ischemic stroke, 12/15-LOX activity is upregulated in neurons and endothelial cells. The enzyme directly oxidizes lipid membranes, leading to mitochondrial damage and contributing to neuronal cell death and blood-brain barrier disruption. Inhibition of 12/15-LOX is therefore a potential therapeutic strategy for mitigating ischemic brain injury.
Mode of Inhibition
Experimental Protocols
Detailed experimental protocols for the synthesis and complete characterization of this compound have not been disclosed in the public literature. However, the general methodologies employed for this class of compounds are described below.
Lipoxygenase UV-Vis Assay
This assay is a standard method for determining the inhibitory activity of compounds against lipoxygenases.
-
Principle: The assay measures the formation of the conjugated diene product of the lipoxygenase reaction, which absorbs light at 234 nm. The rate of increase in absorbance is proportional to the enzyme activity.
-
Reagents:
-
Enzyme: Purified recombinant human 12/15-LOX.
-
Substrate: Arachidonic acid.
-
Buffer: 25 mM HEPES (pH 7.5), 0.01% Triton X-100.
-
Inhibitor: Test compound (e.g., this compound) dissolved in DMSO.
-
-
Procedure:
-
The reaction is carried out in a cuvette at room temperature (22 °C) with constant stirring.
-
The reaction buffer, substrate, and inhibitor (or DMSO for control) are pre-incubated.
-
The reaction is initiated by the addition of the enzyme.
-
The increase in absorbance at 234 nm is monitored over time using a UV/Vis spectrophotometer.
-
The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control.
-
IC50 values are determined by measuring the inhibition at various concentrations of the compound and fitting the data to a dose-response curve.
-
HT-22 Mouse Neuronal Cell Assay for Oxidative Glutamate Toxicity
This cell-based assay is used to assess the neuroprotective effects of 12/15-LOX inhibitors.
-
Principle: High concentrations of glutamate deplete glutathione in HT-22 cells, leading to oxidative stress and 12/15-LOX-dependent cell death (oxytosis). Inhibitors of 12/15-LOX can protect the cells from this toxicity.
-
Procedure:
-
HT-22 cells are plated in 96-well plates and allowed to adhere.
-
Cells are treated with the test compound at various concentrations.
-
Oxidative stress is induced by the addition of a high concentration of glutamate.
-
After a suitable incubation period, cell viability is assessed using a standard method (e.g., MTT assay).
-
The EC50 value, the concentration at which the compound provides 50% protection against glutamate-induced cell death, is calculated.
-
Synthesis
A detailed, step-by-step synthesis protocol for this compound (4-(5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-ynyl thiophene-2-carboxylate) is not available in the peer-reviewed literature. The synthesis of related 1,3,4-oxadiazole-2-thiol derivatives typically involves the cyclization of a hydrazide with carbon disulfide, followed by alkylation of the resulting thiol.
Conclusion
This compound was a significant discovery in the search for potent and selective inhibitors of 12/15-lipoxygenase. While its own development was halted due to unfavorable ADME properties, the discovery of its chemical scaffold paved the way for the development of second-generation inhibitors with improved drug-like characteristics, such as ML351. The study of this compound underscores the importance of early-stage ADME profiling in drug discovery and provides a valuable case study for researchers in the field. The information and methodologies presented in this guide are intended to support ongoing efforts to develop clinically viable 12/15-LOX inhibitors for the treatment of stroke and other inflammatory conditions.
ML094: An In-Depth Technical Guide to a Potent and Selective Chemical Probe for 15-Lipoxygenase-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML094, a potent and highly selective chemical probe for human 15-lipoxygenase-1 (15-LOX-1). This document details its biochemical properties, selectivity profile, and the experimental methodologies used for its characterization. It also explores the known signaling pathways involving 15-LOX-1 and discusses the limitations of this compound as a cellular probe.
Introduction to this compound
This compound is a small molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in a variety of inflammatory diseases, including asthma, atherosclerosis, and certain cancers. As a chemical probe, this compound allows for the detailed investigation of the biological roles of 15-LOX-1. It was identified through a quantitative high-throughput screen and has been characterized as a potent and exceptionally selective inhibitor of 15-LOX-1 in biochemical assays. However, its utility as a probe in cellular systems is limited by poor cell permeability.
Data Presentation
Biochemical Activity of this compound
The inhibitory potency of this compound against human 15-LOX-1 was determined using a biochemical assay that monitors the formation of the hydroperoxy product of the enzymatic reaction.
| Compound | Target Enzyme | IC50 (nM) | Assay Type |
| This compound | Human 15-LOX-1 | 14 | Biochemical |
Table 1: Inhibitory potency of this compound against human 15-LOX-1.[1]
Selectivity Profile of this compound
The selectivity of a chemical probe is critical for attributing its biological effects to the intended target. This compound has been profiled against other related lipoxygenases and cyclooxygenases, demonstrating a high degree of selectivity for 15-LOX-1.
| Off-Target Enzyme | % Inhibition @ 10 µM | Fold Selectivity vs. 15-LOX-1 |
| Human 5-Lipoxygenase (5-LOX) | < 5% | > 7500 |
| Human Platelet 12-Lipoxygenase (12-LOX) | < 5% | > 7500 |
| Human Epithelial 15-Lipoxygenase-2 (15-LOX-2) | < 5% | > 7500 |
| Ovine Cyclooxygenase-1 (COX-1) | < 5% | > 7500 |
| Human Cyclooxygenase-2 (COX-2) | < 5% | > 7500 |
Table 2: Selectivity profile of this compound against related enzymes.[2]
Physicochemical Properties
| Property | Value/Observation |
| Cellular Activity | Inactive in cell-based assays |
| Suspected Reasons for Inactivity | Poor cell permeability, intracellular hydrolysis |
Table 3: Cellular activity and physicochemical limitations of this compound.[1]
Experimental Protocols
15-LOX-1 Inhibition Assay (UV-based)
This protocol describes a common method for determining the inhibitory activity of compounds against 15-LOX-1 by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.
Materials:
-
Human recombinant 15-LOX-1
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Solution Preparation: Prepare a solution of 15-LOX-1 in borate buffer to a final concentration that gives a linear reaction rate for at least 5 minutes. Keep the enzyme solution on ice.
-
Substrate Solution Preparation: Prepare a stock solution of linoleic acid or arachidonic acid in ethanol and dilute it in borate buffer to the desired final concentration (e.g., 10-100 µM).
-
Inhibitor Preparation: Dissolve this compound or other test compounds in DMSO to create a stock solution. Prepare serial dilutions in DMSO.
-
Assay Setup:
-
In a quartz cuvette, add the borate buffer.
-
Add a small volume of the inhibitor solution in DMSO (e.g., 1 µL of a 100X stock) or pure DMSO for the control.
-
Add the enzyme solution and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Start the reaction by adding the substrate solution to the cuvette.
-
Data Acquisition: Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes) using the spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.
Cell Permeability Assay (Caco-2)
While specific data for this compound is unavailable, this protocol describes a standard in vitro method to assess the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer mimicking the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound (e.g., this compound)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for compound quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of Lucifer yellow.
-
Assay Setup (Apical to Basolateral Permeability):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (dissolved in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the removed volume with fresh HBSS. A sample from the apical chamber is also taken at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Signaling Pathways and Experimental Workflows
15-LOX-1 Signaling Pathway
15-LOX-1 is involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that can have both pro- and anti-inflammatory effects. A key pathway involves the conversion of arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE), which can be further metabolized to lipoxins. Lipoxins are specialized pro-resolving mediators that can inhibit inflammatory responses, for example, by modulating NF-κB signaling.
Caption: Simplified signaling pathway of 15-LOX-1 and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The characterization of a chemical probe like this compound follows a logical workflow, starting from initial screening to detailed biochemical and cellular profiling.
Caption: A typical workflow for the characterization of a chemical probe like this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A key precursor, 4-(5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-yn-1-ol, is synthesized and then reacted with 4-fluorobenzoyl chloride to yield the final product.
A detailed synthesis as described in the literature involves the reaction of a precursor with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The precursor itself is synthesized through a series of steps starting from commercially available materials.
Conclusion
This compound is a valuable tool for the in vitro investigation of 15-LOX-1 due to its high potency and exceptional selectivity. It serves as an excellent starting point for understanding the biochemical function of this enzyme. However, its poor cell permeability significantly limits its use as a chemical probe in cellular and in vivo systems. Researchers should be aware of this limitation and consider more cell-permeable analogs, such as ML351, for studies in intact cells or organisms. This technical guide provides the necessary information for the informed use of this compound in research and drug discovery efforts targeting 15-LOX-1.
References
The 15-Lipoxygenase-1 Pathway: A Double-Edged Sword in Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 15-lipoxygenase-1 (15-LOX-1) pathway stands at a critical juncture in the complex landscape of inflammatory signaling. As a key enzyme in the metabolism of polyunsaturated fatty acids, 15-LOX-1 orchestrates the production of a diverse array of bioactive lipid mediators that can either promote the resolution of inflammation or, conversely, exacerbate it. This dual functionality has positioned 15-LOX-1 as a compelling target for therapeutic intervention in a wide range of inflammatory disorders, including asthma, rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. This technical guide provides a comprehensive overview of the 15-LOX-1 pathway, its role in various inflammatory diseases, detailed experimental protocols for its study, and a summary of quantitative data to aid in research and drug development efforts.
The 15-LOX-1 Pathway: Biosynthesis and Downstream Signaling
15-LOX-1 is a non-heme iron-containing dioxygenase that primarily catalyzes the insertion of molecular oxygen into arachidonic acid (AA) at the C-15 position, leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This intermediate is then rapidly converted to the more stable 15-hydroxyeicosatetraenoic acid (15-HETE).[1] The significance of this pathway lies in the subsequent metabolism of these initial products into a cascade of signaling molecules with potent biological activities.
1.1. Pro-resolving Mediators: The Lipoxins
A major branch of the 15-LOX-1 pathway leads to the production of lipoxins, a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the termination of inflammation. The biosynthesis of lipoxins, such as Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), often occurs through transcellular metabolism, involving the interplay of 15-LOX-1 in one cell type (e.g., epithelial cells) and 5-lipoxygenase (5-LOX) in another (e.g., neutrophils).[2] Lipoxins exert their anti-inflammatory effects by:
-
Inhibiting neutrophil chemotaxis and infiltration into inflamed tissues.
-
Stimulating the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages (efferocytosis).
-
Shifting macrophage polarization towards a pro-resolving M2 phenotype.
-
Suppressing the production of pro-inflammatory cytokines.[2]
1.2. Pro-inflammatory Mediators: Eoxins and Other Metabolites
In contrast to its role in generating pro-resolving lipoxins, the 15-LOX-1 pathway can also produce pro-inflammatory mediators. For instance, 15-HETE itself can have pro-inflammatory effects in certain contexts. Furthermore, in eosinophils, 15-LOX-1 is involved in the production of eoxins, which are potent chemoattractants for eosinophils and contribute to allergic inflammation.[1]
1.3. Downstream Signaling Cascades
The diverse biological effects of 15-LOX-1 metabolites are mediated through their interaction with specific G protein-coupled receptors (GPCRs) and subsequent modulation of intracellular signaling pathways. A key pathway influenced by 15-LOX-1 is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. Pro-resolving mediators like LXA4 can suppress NF-κB activation, thereby downregulating the production of pro-inflammatory cytokines and chemokines.[3] Conversely, some 15-LOX-1 products have been shown to activate NF-κB in certain cell types.
The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical signaling cascade modulated by 15-LOX-1. For example, IL-4-induced expression of 15-LOX-1 in macrophages is dependent on STAT6 signaling.[4]
More recently, a link between the 15-LOX-1 pathway and the NLRP3 inflammasome has been identified. Lipoxins have been shown to inhibit the activation of the NLRP3 inflammasome, a key driver of IL-1β and IL-18 production, further highlighting the anti-inflammatory potential of this pathway.[2]
Figure 1: Simplified 15-LOX-1 signaling pathway.
Role of 15-LOX-1 in Inflammatory Diseases
The delicate balance between the pro-resolving and pro-inflammatory arms of the 15-LOX-1 pathway is often disrupted in chronic inflammatory diseases.
2.1. Asthma and Allergic Airway Disease
In asthma, 15-LOX-1 is highly expressed in airway epithelial cells and eosinophils. While it contributes to the production of anti-inflammatory lipoxins, it is also a key enzyme in the synthesis of pro-inflammatory eoxins, which are potent chemoattractants for eosinophils. The net effect of 15-LOX-1 in asthma is complex and likely depends on the specific inflammatory milieu and disease phenotype.
2.2. Rheumatoid Arthritis (RA)
Studies have shown significantly higher expression of 15-LOX-1 in the synovium of RA patients compared to those with osteoarthritis.[3] 15-LOX-1 is found in various cell types within the synovium, including macrophages, fibroblasts, and endothelial cells. While its products can contribute to inflammation by increasing vascular permeability and inducing pro-inflammatory cytokines, the pathway's role in producing lipoxins also suggests a potential for therapeutic intervention aimed at promoting resolution.[3]
2.3. Inflammatory Bowel Disease (IBD)
In IBD, which includes Crohn's disease and ulcerative colitis, the role of 15-LOX-1 is also multifaceted. Some studies suggest a protective role, with 15-LOX-1 and its pro-resolving products helping to maintain mucosal homeostasis and dampen inflammation. However, other reports indicate that 15-LOX-1 may also contribute to the pathogenesis of IBD. Clinical trials exploring the therapeutic potential of targeting this pathway in IBD are ongoing.[2][5]
2.4. Atherosclerosis
Atherosclerosis is a chronic inflammatory disease of the arteries. 15-LOX-1 is implicated in the oxidation of low-density lipoprotein (LDL), a key event in the formation of atherosclerotic plaques. Oxidized LDL is taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerosis. However, the 15-LOX-1 pathway also generates lipoxins, which can inhibit the recruitment of inflammatory cells to the vessel wall and promote the clearance of apoptotic cells, thereby potentially limiting plaque progression.
Quantitative Data on the 15-LOX-1 Pathway
The following tables summarize key quantitative data related to the 15-LOX-1 pathway in the context of inflammation.
Table 1: 15-LOX-1 Expression in Inflammatory Conditions
| Disease/Condition | Cell/Tissue Type | Change in Expression | Fold Change (approx.) | Reference |
| Asthma | Bronchial Epithelium | Increased | Varies | [6] |
| Rheumatoid Arthritis | Synovial Macrophages | Increased | >2-fold vs. OA | [6] |
| IL-4 Stimulated Macrophages | Human Monocyte-derived Macrophages | Increased | ~3-fold (mRNA) | [7] |
Table 2: IC50 Values of Selected 15-LOX-1 Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Reference |
| PD-146176 | r12/15-LOX | 3.81 µM | Enzyme Assay | [8] |
| ML351 | h-15-LOX-1 | 200 nM | Enzyme Assay | [9] |
| Compound 9c (i472) | 15-LOX-1 | 0.19 µM | Enzyme Assay | [8] |
| MLS000327069 | h15-LOX-2 | 0.34 µM | Enzyme Assay | [10] |
| MLS000536924 | h15-LOX-2 | 3.1 µM | Enzyme Assay | [10] |
Table 3: Concentrations of 15-LOX-1 Metabolites in Biological Samples
| Metabolite | Biological Sample | Condition | Concentration Range | Reference |
| 15-HETE | Synovial Fluid | Rheumatoid Arthritis | Not directly correlated with 15-LOX expression | [3] |
| 15-HETE | Bronchoalveolar Lavage Fluid | Asthma (post-antigen) | Significantly increased | [6] |
| Lipoxin A4 | Plasma | Healthy | <0.1 nM | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate investigation of the 15-LOX-1 pathway.
4.1. Spectrophotometric Assay for 15-LOX-1 Activity
This assay measures the formation of conjugated dienes, a product of lipoxygenase activity, which absorb light at 234 nm.
Materials:
-
Soybean 15-lipoxygenase (or purified recombinant 15-LOX-1)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare the enzyme solution by dissolving 15-LOX in borate buffer to a concentration that gives a linear increase in absorbance over time (e.g., ~400 U/mL). Keep the enzyme solution on ice.
-
Prepare the substrate solution by dissolving linoleic acid in borate buffer to a final concentration of 250 µM.
-
For the blank, pipette 12.5 µL of DMSO and 487.5 µL of borate buffer into a quartz cuvette.
-
For the control (no inhibitor), pipette 12.5 µL of DMSO and 487.5 µL of the enzyme solution into a cuvette.
-
For the inhibitor sample, pipette 12.5 µL of the inhibitor dissolved in DMSO and 487.5 µL of the enzyme solution into a cuvette. Incubate for 5 minutes at room temperature.
-
To initiate the reaction, rapidly add 500 µL of the substrate solution to each cuvette (except the blank).
-
Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.
-
Calculate the rate of increase in absorbance (ΔA/min).
-
The percentage of inhibition is calculated as: (1 - (Rate_inhibitor / Rate_control)) * 100.[7]
Figure 2: Workflow for a spectrophotometric 15-LOX-1 activity assay.
4.2. Fluorometric Assay for 15-LOX-1 Activity
This high-throughput assay utilizes a probe that becomes fluorescent upon oxidation by lipid hydroperoxides produced by 15-LOX-1.
Materials:
-
Lipoxygenase Activity Assay Kit (e.g., from Abcam or Sigma-Aldrich) containing:
-
LOX Assay Buffer
-
LOX Lysis Buffer
-
LOX Probe
-
LOX Substrate
-
LOX Enzyme (positive control)
-
LOX Inhibitor (control)
-
Oxidized Probe Standard
-
-
White, flat-bottom 96-well plates
-
Fluorescence microplate reader (Ex/Em = 500/536 nm)
Procedure:
-
Sample Preparation: Homogenize cells or tissue in ice-cold LOX Lysis Buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration.
-
Standard Curve: Prepare a standard curve using the Oxidized Probe Standard according to the kit instructions.
-
Reaction Setup: In a 96-well plate, set up wells for the sample, sample background control, and sample plus inhibitor. Add the sample lysate and appropriate buffers/inhibitors.
-
Reaction Initiation: Prepare a reaction mix containing the LOX Assay Buffer and LOX Probe. Add this mix to all wells.
-
Substrate Addition: Add the LOX substrate to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode at Ex/Em = 500/536 nm for 30-40 minutes.
-
Calculation: Calculate the LOX activity based on the rate of fluorescence increase and normalize to the protein concentration.[12][13][14]
4.3. Quantification of Lipoxin A4 by UPLC-MS/MS
This method provides high sensitivity and specificity for the quantification of 15-LOX-1 products in biological samples.
Materials:
-
Ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Lipoxin A4 standard and deuterated internal standard (LXA4-d5)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation: Spike the biological sample (e.g., plasma, cell culture supernatant) with the deuterated internal standard.
-
Solid-Phase Extraction (SPE): Acidify the sample and apply it to a pre-conditioned C18 SPE cartridge. Wash the cartridge to remove interfering substances and then elute the lipid mediators with an organic solvent (e.g., methanol or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
-
UPLC-MS/MS Analysis: Inject the reconstituted sample onto the UPLC-MS/MS system. Use a gradient elution to separate the analytes.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for LXA4 and its internal standard.
-
Quantification: Create a standard curve using known concentrations of LXA4 and calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.[11]
References
- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 2. Lipoxin - Wikipedia [en.wikipedia.org]
- 3. jpccr.eu [jpccr.eu]
- 4. researchgate.net [researchgate.net]
- 5. Cellular mechanisms underlying the impairment of macrophage efferocytosis [ouci.dntb.gov.ua]
- 6. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential proteomic analysis of synovial fluid from rheumatoid arthritis and osteoarthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a fluorescent intensity assay amenable for high-throughput screening for determining 15-lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. abcam.com [abcam.com]
ML094: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity and selectivity profile of ML094, a potent inhibitor of human 15-lipoxygenase-1 (15-LOX-1). The information presented herein is intended to support further research and drug development efforts targeting the lipoxygenase pathway.
Introduction
This compound is a small molecule inhibitor of human 15-lipoxygenase-1 (h15-LOX-1), also known as 12/15-lipoxygenase (h12/15-LOX). 15-LOX-1 is a key enzyme in the metabolic cascade of arachidonic acid, leading to the production of pro-inflammatory lipid mediators. Due to its role in various inflammatory diseases, neurodegenerative disorders, and certain cancers, 15-LOX-1 is a significant target for therapeutic intervention. This compound has been identified as a highly potent inhibitor of this enzyme. However, a comprehensive understanding of its selectivity against other related enzymes is crucial for its development as a specific chemical probe or therapeutic lead. This document summarizes the quantitative data on this compound's potency and selectivity, details the experimental methodologies used for its characterization, and visualizes its relevant biological pathways.
Target Specificity and Selectivity Profile
The inhibitory activity of this compound was assessed against its primary target, human 15-LOX-1, and a panel of related lipoxygenase (LOX) and cyclooxygenase (COX) enzymes to determine its selectivity.
| Target Enzyme | Species | IC50 | % Inhibition @ 4.6 µM |
| 15-LOX-1 (12/15-LOX) | Human | 14 nM | Not Applicable |
| 12/15-LOX | Murine | 2.8 µM | Not Applicable |
| 5-LOX | Human | > 4.6 µM | 11% |
| 12-LOX | Human | > 4.6 µM | 24% |
| 15-LOX-2 | Human | > 4.6 µM | 15% |
| COX-1 | Ovine | > 4.6 µM | 18% |
| COX-2 | Human | > 4.6 µM | 0% |
Data sourced from the NIH Probe Report for this compound.
Experimental Protocols
The following is a detailed methodology for the biochemical assay used to determine the potency and selectivity of this compound.
Biochemical Assay for Lipoxygenase Inhibition
Principle: The activity of lipoxygenase enzymes is determined by measuring the formation of the conjugated diene hydroperoxide product from a polyunsaturated fatty acid substrate (e.g., arachidonic acid). This product absorbs light at 234 nm, and the rate of increase in absorbance is proportional to the enzyme activity.
Materials:
-
Purified recombinant human 15-LOX-1, 5-LOX, 12-LOX, 15-LOX-2, ovine COX-1, and human COX-2.
-
Arachidonic acid (substrate)
-
Linoleic acid (substrate for 15-LOX-1)
-
This compound (test inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 25 mM HEPES, pH 7.3
-
UV-transparent 96-well plates or cuvettes
-
UV/Vis spectrophotometer capable of reading at 234 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in DMSO to generate a range of concentrations for IC50 determination.
-
Prepare a stock solution of arachidonic acid or linoleic acid in ethanol.
-
Dilute the purified enzymes to their optimal working concentrations in the assay buffer.
-
-
Assay Protocol (96-well plate format):
-
Add 2 µL of the diluted this compound solution or DMSO (for control wells) to each well.
-
Add 188 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the substrate solution (arachidonic acid or linoleic acid) to each well.
-
Immediately begin monitoring the increase in absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound and the control.
-
Normalize the velocities to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
For single-point inhibition assays, calculate the percentage of inhibition at the tested concentration relative to the control.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
15-Lipoxygenase-1 Signaling Pathway
Caption: The 15-LOX-1 signaling cascade and the inhibitory action of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of human 15-lipoxygenase-1. Its sub-micromolar potency against the human enzyme, coupled with its significantly lower activity against other lipoxygenases and cyclooxygenases, underscores its utility as a specific chemical probe for investigating the biological roles of 15-LOX-1. The lack of activity in cell-based assays suggests potential limitations in cell permeability or metabolic stability, which should be considered in the design of future experiments. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of inflammation, neurodegeneration, and drug discovery.
The Dual Role of 15-Lipoxygenase-1 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids, plays a complex and often contradictory role in the landscape of human cancers. While numerous studies have highlighted its function as a tumor suppressor in certain malignancies like colorectal cancer, others have implicated it as a promoter of tumorigenesis in cancers such as prostate cancer. This technical guide provides an in-depth exploration of the multifaceted functions of 15-LOX-1 in oncology, detailing its signaling pathways, enzymatic activity, and the experimental methodologies used to investigate its role. Quantitative data on its expression across various cancers are summarized, and detailed protocols for key experimental assays are provided to facilitate further research in this critical area of cancer biology and drug development.
Introduction
15-Lipoxygenase-1 (15-LOX-1), encoded by the ALOX15 gene, is a member of the lipoxygenase family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, primarily linoleic acid and arachidonic acid. Its expression is highly regulated in normal human cells and it plays a significant role in the resolution of inflammation and in promoting terminal cell differentiation. The role of 15-LOX-1 in cancer is context-dependent, exhibiting both tumor-suppressive and pro-tumorigenic activities depending on the specific cancer type and the cellular microenvironment. This duality makes 15-LOX-1 a challenging yet potentially rewarding target for cancer therapy. Understanding the intricate molecular mechanisms that govern its function is paramount for the development of novel therapeutic strategies.
The Dichotomous Function of 15-LOX-1 in Cancer
The function of 15-LOX-1 in cancer is best described as a double-edged sword. Its expression is frequently downregulated in some cancers, suggesting a tumor-suppressive role, while in others, its expression is maintained or even upregulated, indicating a potential pro-tumorigenic function.
15-LOX-1 as a Tumor Suppressor
In several cancers, most notably colorectal cancer, 15-LOX-1 is considered a tumor suppressor. Its expression is often lost or significantly reduced in colorectal polyps and carcinomas. The tumor-suppressive functions of 15-LOX-1 are mediated through various mechanisms, including:
-
Induction of Apoptosis: Re-expression of 15-LOX-1 in colon cancer cells has been shown to induce programmed cell death.
-
Inhibition of Cell Proliferation: The enzyme and its metabolic products can arrest the cell cycle, thereby inhibiting tumor growth.
-
Promotion of Cell Differentiation: By promoting terminal differentiation, 15-LOX-1 can revert cancer cells to a less malignant phenotype.
-
Inhibition of Angiogenesis and Metastasis: 15-LOX-1 and its metabolites can interfere with the formation of new blood vessels and prevent the spread of cancer cells.
15-LOX-1 as a Tumor Promoter
In contrast to its role in colorectal cancer, 15-LOX-1 has been implicated as a tumor promoter in malignancies such as prostate cancer. In these contexts, the enzymatic products of 15-LOX-1 can contribute to:
-
Enhanced Cell Proliferation: Certain metabolites may stimulate signaling pathways that promote cell growth.
-
Increased Angiogenesis: In some models, 15-LOX-1 has been shown to increase the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.
-
Inflammation: Chronic inflammation is a known driver of tumorigenesis, and 15-LOX-1 can produce pro-inflammatory mediators.
Substrates and Metabolic Products of 15-LOX-1
The enzymatic activity of 15-LOX-1 is central to its function in cancer. It primarily metabolizes two key polyunsaturated fatty acids:
-
Linoleic Acid: The preferred substrate for 15-LOX-1, which is converted to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) . 13(S)-HODE is often associated with the tumor-suppressive effects of 15-LOX-1.
-
Arachidonic Acid: This is metabolized to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) . The role of 15(S)-HETE is more complex, with both pro- and anti-tumorigenic effects reported.
Signaling Pathways Involving 15-LOX-1 in Cancer
The diverse functions of 15-LOX-1 are mediated through its interaction with and modulation of several key signaling pathways.
The p53 Pathway
15-LOX-1 can activate the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis. Interestingly, this activation can occur independently of the enzymatic activity of 15-LOX-1. The 15-LOX-1 protein can directly bind to and activate DNA-dependent protein kinase (DNA-PK), which in turn phosphorylates and activates p53. This leads to the upregulation of p53 target genes such as p21, which mediates cell cycle arrest.
The NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer. In the context of its tumor-suppressive role, 15-LOX-1 has been shown to inhibit the NF-κB signaling pathway. This inhibition can lead to a reduction in the expression of pro-inflammatory and pro-survival genes.
The PPARγ Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is involved in cell differentiation and apoptosis. The 15-LOX-1 metabolite, 13(S)-HODE, is a known ligand and activator of PPARγ. Activation of PPARγ by 13(S)-HODE can lead to the induction of apoptosis and inhibition of cancer cell growth.
Quantitative Data on 15-LOX-1 Expression in Human Cancers
The expression of 15-LOX-1 is significantly altered in various human cancers. The following table summarizes the observed expression changes in several common malignancies.
| Cancer Type | Expression Change in Tumor vs. Normal Tissue | Reference(s) |
| Colorectal Cancer | Significantly higher in 14 of 18 tumor tissues compared to adjacent normal tissue. | |
| Colorectal Cancer (with metastases) | Gene expression levels were significantly lower in tumor tissue of patients with metastases compared to non-tumor adjacent mucosa. | |
| Breast Cancer | Markedly weaker staining of 15-LOX-1 in breast cancer cells compared to normal mammary epithelial cells. Ratios of 15-LOX-1 to CK19 were lower in tumor tissues. | |
| Pancreatic Cancer | Strong expression in normal ductal cells, but no staining in tumor cells. | |
| Prostate Cancer | Expression is associated with an increase in prostate cancer. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of 15-LOX-1 in cancer.
Immunohistochemistry (IHC) for 15-LOX-1 Detection in Tissue
This protocol outlines the steps for detecting 15-LOX-1 protein in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 0.1M sodium citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit polyclonal anti-15-LOX-1 (e.g., diluted 1:2500)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval buffer in a microwave oven for 15 minutes.
-
Allow to cool at room temperature for 20 minutes.
-
Rinse with PBS.
-
-
Peroxidase Quenching:
-
Incubate slides in 3% hydrogen peroxide for 20 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-15-LOX-1 antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with DAB substrate until a brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with mounting medium.
-
Cell Migration and Invasion Assays
These assays are used to assess the effect of 15-LOX-1 on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)
-
24-well plates
-
Cancer cell lines
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 5% glutaraldehyde)
-
Staining solution (e.g., 1% crystal violet)
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Harvest cells and resuspend in serum-free medium.
-
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
For invasion assays, use inserts pre-coated with Matrigel.
-
Add medium with chemoattractant to the lower chamber.
-
Add the cell suspension to the upper chamber of the insert.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-48 hours.
-
-
Staining and Quantification:
-
Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with fixation solution.
-
Stain the cells with crystal violet.
-
Wash the inserts to remove excess stain.
-
Count the number of stained cells under a microscope.
-
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Fixed and permeabilized cells or tissue sections
-
TdT (Terminal deoxynucleotidyl transferase) enzyme
-
BrdU-labeled nucleotides (Br-dUTP)
-
Anti-BrdU antibody conjugated to a fluorescent probe or an enzyme (e.g., peroxidase)
-
Staining buffer
-
Stop buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize with a detergent (e.g., Triton X-100) or proteinase K.
-
-
Labeling Reaction:
-
Incubate the sample with a mixture of TdT enzyme and Br-dUTP. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
Incubate the sample with an anti-BrdU antibody that recognizes the incorporated Br-dUTP.
-
If the antibody is fluorescently labeled, the sample can be directly visualized.
-
If the antibody is enzyme-conjugated, a substrate is added to produce a colored or fluorescent signal.
-
-
Analysis:
-
Analyze the sample using fluorescence microscopy to visualize apoptotic cells within the tissue context or by flow cytometry for quantitative analysis of apoptosis in a cell population.
-
Conclusion
15-LOX-1 is a critical enzyme in the complex interplay of lipid metabolism and cancer progression. Its dual functionality as both a tumor suppressor and a promoter underscores the importance of context in cancer biology. For researchers and drug development professionals, a thorough understanding of the signaling pathways it modulates, its enzymatic products, and the experimental tools to study its function is essential. The methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting 15-LOX-1 in various cancers. Future research should focus on elucidating the precise molecular switches that determine the pro- or anti-tumorigenic role of 15-LOX-1, which will be crucial for the development of effective and targeted cancer therapies.
Unveiling the Molecular Recognition of 15-Lipoxygenase-1 by the Potent Inhibitor ML094: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding site and interaction of the potent inhibitor ML094 with human 15-lipoxygenase-1 (15-LOX-1). 15-LOX-1 is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators implicated in a range of inflammatory diseases and cancers. This compound has emerged as a valuable chemical probe for studying the function of 15-LOX-1 due to its high potency. This document consolidates the current understanding of the this compound binding site, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. While a co-crystal structure of the this compound-15-LOX-1 complex remains to be elucidated, mutagenesis and kinetic studies have provided significant insights into the molecular determinants of this interaction.
Quantitative Analysis of Inhibitor Potency
This compound is a highly potent inhibitor of human 15-LOX-1. Its inhibitory activity has been quantified by its half-maximal inhibitory concentration (IC50), which is consistently reported to be in the low nanomolar range. For comparative purposes, the IC50 values of this compound and other relevant 15-LOX-1 inhibitors are presented in the table below.
| Inhibitor | Target Enzyme | IC50 (nM) | Notes |
| This compound | Human 15-LOX-1 | 14[1] | Extremely potent but lacks activity in cell-based assays, possibly due to poor cell permeability or intracellular hydrolysis.[1] |
| ML351 | Human 15-LOX-1 | 200[1] | A chemically tractable and drug-like inhibitor with in vivo activity. |
| Compound 18 | Human 15-LOX-1 | >50,000 (for L407A mutant) | An this compound derivative used in mutagenesis studies to probe the binding site. |
| PD-146176 | Rabbit 12/15-LOX | 3,810 | An early indole-based inhibitor. |
| Eleftheriadis-14d | Human 15-LOX-1 | 90 | A potent indole-based inhibitor. |
The this compound Binding Site on 15-LOX-1
Direct structural elucidation of the this compound-15-LOX-1 complex is currently unavailable. However, a combination of site-directed mutagenesis, kinetic studies, and computational modeling of related inhibitors has provided a putative model of the binding site.
It is widely assumed that this compound and the related inhibitor ML351 share a similar binding pocket within the catalytic domain of 15-LOX-1.[2] The catalytic domain of lipoxygenases features a deep, U-shaped substrate-binding channel that houses the catalytic non-heme iron.
Site-directed mutagenesis studies on human 15-LOX-1, using an this compound derivative (compound 18) and ML351, have identified several key amino acid residues that are critical for inhibitor binding and potency. These residues are presumed to form part of the this compound binding site.[2]
Key Amino Acid Residues in the Putative this compound Binding Site:
-
Phenylalanine 414 (F414): Mutation of this residue to isoleucine (F414I) or tryptophan (F414W) significantly impacts inhibitor potency, suggesting a crucial role in forming an aromatic pocket that interacts with the inhibitor.[2]
-
Glutamic Acid 356 (E356): The E356Q mutant also showed altered inhibitor potency, indicating its involvement in the binding interaction.[2]
-
Leucine 407 (L407): The L407A mutation resulted in a greater than 1000-fold decrease in the potency of the this compound derivative, highlighting its critical role in the binding site architecture.[2]
These residues are located within the active site cavity, in proximity to the catalytic iron, and likely form a hydrophobic pocket that accommodates the oxadiazole and naphthalene moieties of this compound and its derivatives.
Signaling Pathway of 15-LOX-1 and its Inhibition by this compound
15-LOX-1 catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce hydroperoxy fatty acids. These products can be further metabolized to pro-inflammatory mediators or can contribute to oxidative stress, which is interconnected with signaling pathways such as the nuclear factor-κB (NF-κB) pathway.[3] By inhibiting 15-LOX-1, this compound blocks the production of these downstream signaling molecules, thereby exerting its potential anti-inflammatory effects.
Caption: Signaling pathway of 15-LOX-1 and its inhibition by this compound.
Experimental Protocols
15-LOX-1 Enzymatic Activity Assay (UV-Vis Spectrophotometry)
This assay measures the activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.
Materials:
-
Human recombinant 15-LOX-1 enzyme
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0) or HEPES buffer (25 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid in ethanol).
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 125 µM). Note that a slight pre-oxidation of linoleic acid may be required for enzyme activation.[4]
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in DMSO.
-
In a quartz cuvette, add the assay buffer and the desired volume of the this compound dilution (or DMSO for the control).
-
Add the 15-LOX-1 enzyme solution to the cuvette and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes).
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percent inhibition is calculated by comparing the rates of reaction in the presence and absence of this compound.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative High-Throughput Screening (qHTS) Assay for 15-LOX-1 Inhibition
This colorimetric assay is suitable for screening large compound libraries.
Materials:
-
Human recombinant 15-LOX-1 enzyme
-
Arachidonic acid (substrate)
-
FeXO solution (200 µM Xylenol Orange, 300 µM ferrous ammonium sulfate in 50 mM sulfuric acid)
-
Assay plates (e.g., 1536-well)
-
Plate reader capable of measuring absorbance at 573 nm
Procedure:
-
Dispense the 15-LOX-1 enzyme solution into the wells of the assay plate.
-
Transfer this compound and control compounds to the wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Add the arachidonic acid substrate solution to initiate the reaction (final concentration, e.g., 50 µM).
-
After a defined reaction time (e.g., 6.5 minutes), add the FeXO solution to stop the reaction.
-
Incubate the plate for 30 minutes at room temperature to allow for color development.
-
Measure the absorbance at 573 nm. The absorbance is proportional to the amount of hydroperoxide produced.
-
Calculate the percent inhibition and determine IC50 values as described above.[1]
Experimental Workflow for Binding Site Characterization
Caption: Experimental workflow for 15-LOX-1 inhibitor binding site identification.
Conclusion
This compound remains a cornerstone tool for the chemical biology of 15-LOX-1. While the precise atomic details of its binding await crystallographic confirmation, a robust model of its binding site has been constructed through diligent biochemical and computational efforts. This guide provides a centralized resource for researchers aiming to understand and further investigate the interaction of this compound and related compounds with 15-LOX-1, with the ultimate goal of developing novel therapeutics for a host of inflammatory and proliferative diseases.
References
- 1. lifenscience.org [lifenscience.org]
- 2. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In Vitro Potency of ML094 on Human 15-Lipoxygenase-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of the small molecule inhibitor ML094 on human 15-lipoxygenase-1 (15-LOX-1). It includes quantitative data on its inhibitory activity, detailed experimental methodologies for assessing enzyme inhibition, and a visualization of the 15-LOX-1 signaling pathway.
Introduction to Human 15-LOX-1
Human 15-lipoxygenase-1 (15-LOX-1), also known as arachidonate 15-lipoxygenase or ALOX15, is a non-heme iron-containing enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs), primarily arachidonic acid and linoleic acid.[1][2][3] The enzyme catalyzes the stereospecific insertion of molecular oxygen into PUFAs, leading to the formation of bioactive lipid hydroperoxides.[1] These products, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from arachidonic acid and 13-hydroperoxyoctadecadienoic acid (13-HpODE) from linoleic acid, are precursors to a variety of signaling molecules involved in inflammation, cell proliferation, and differentiation.[1][3] Given its role in various physiological and pathological processes, 15-LOX-1 has emerged as a significant target for therapeutic intervention in diseases such as asthma, atherosclerosis, and certain cancers.[4]
Human 15-LOX-1 is also frequently referred to in literature as human 12/15-lipoxygenase (h12/15-LOX) due to its ability to produce both 12-HETE and 15-HETE from arachidonic acid, although it predominantly generates the 15-HETE product.[1][2] The gene encoding this enzyme is ALOX15.[2][3]
Quantitative Assessment of this compound Potency
This compound is a potent small molecule inhibitor of human 15-LOX-1. Its in vitro efficacy has been determined through enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its potency.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| This compound | Recombinant Human 12/15-LOX (15-LOX-1) | In Vitro Enzyme Assay | < 10 | [5] |
Experimental Protocols
The determination of the in vitro potency of this compound against human 15-LOX-1 involves specific and sensitive enzymatic assays. The following sections detail the methodologies for a common spectrophotometric assay used to measure 15-LOX-1 activity and its inhibition.
Recombinant Human 15-LOX-1 Expression and Purification
To obtain a pure and active enzyme for in vitro assays, human 15-LOX-1 is typically expressed in a recombinant system, such as E. coli or insect cells, and purified using standard chromatographic techniques.
Spectrophotometric 15-LOX-1 Inhibition Assay
This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, which absorbs light at a specific wavelength.
Principle: 15-LOX-1 catalyzes the oxidation of linoleic acid to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE). This product contains a conjugated diene structure that exhibits a characteristic absorbance at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.
Materials:
-
Recombinant human 15-LOX-1
-
Linoleic acid (substrate)
-
This compound (inhibitor)
-
Borate buffer (e.g., 0.2 M, pH 9.0) or Phosphate buffer (e.g., 50 mM, pH 7.4)[6]
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of linoleic acid. A common method involves dissolving linoleic acid in ethanol and then diluting it in the assay buffer to the desired final concentration (e.g., 125 µM).[6]
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the recombinant human 15-LOX-1 in the assay buffer to the desired working concentration.
-
-
Assay Protocol:
-
Set up the reaction mixture in a quartz cuvette. A typical reaction mixture contains the assay buffer, the enzyme, and the inhibitor (or DMSO for the control).
-
Pre-incubate the enzyme with the inhibitor (or DMSO) for a defined period (e.g., 5 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate (linoleic acid).
-
Immediately monitor the increase in absorbance at 234 nm over a specific time period (e.g., 5 minutes) using the spectrophotometer.[6]
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (enzyme activity) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizations
Experimental Workflow for 15-LOX-1 Inhibition Assay
References
- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ALOX15 - Wikipedia [en.wikipedia.org]
- 4. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ML094 in the Inhibition of 15-Lipoxygenase-1
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of ML094 on human 15-lipoxygenase-1 (15-LOX-1). This information is intended for researchers, scientists, and drug development professionals working on the discovery of novel anti-inflammatory agents.
Introduction
Human 15-lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as linoleic and arachidonic acid. It catalyzes the formation of hydroperoxy fatty acids, which are precursors to inflammatory mediators.[1][2] The inhibition of 15-LOX-1 is a promising therapeutic strategy for a variety of inflammatory diseases. This compound is a potent and selective inhibitor of human 15-LOX-1.[2][3] This document outlines the protocol for a continuous spectrophotometric assay to measure the inhibition of 15-LOX-1 by this compound.
Data Presentation
The inhibitory potency of this compound against 15-LOX-1 is summarized in the table below.
| Compound | Target Enzyme | IC50 Value | Assay Substrate |
| This compound | Human 15-LOX-1 | 10 nM[2][3] | Linoleic Acid or Arachidonic Acid |
Experimental Protocols
This section details the materials and methods for the in vitro inhibition assay of 15-LOX-1.
Materials and Reagents
-
Enzyme: Purified human recombinant 15-LOX-1
-
Inhibitor: this compound
-
Buffer: 0.2 M Borate buffer, pH 9.0[5]
-
Solvent: Dimethyl sulfoxide (DMSO)[5]
-
Equipment:
Assay Principle
The assay is based on the spectrophotometric detection of the formation of the conjugated diene hydroperoxide product from the enzymatic oxidation of linoleic acid or arachidonic acid by 15-LOX-1. The product, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE) from linoleic acid, has a characteristic absorbance at 234 nm.[1][2] The rate of increase in absorbance at 234 nm is directly proportional to the enzyme activity. The inhibitory effect of this compound is determined by measuring the reduction in the rate of product formation.
Experimental Workflow
Caption: Experimental workflow for the in vitro 15-LOX-1 inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 0.2 M borate buffer and adjust the pH to 9.0.[5]
-
Substrate Stock Solution: Prepare a stock solution of linoleic acid or arachidonic acid in ethanol. For a final assay concentration of 10-50 µM, a 10 mM stock solution is appropriate.
-
Enzyme Solution: Dilute the purified human 15-LOX-1 in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes. Keep the enzyme solution on ice.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Working Inhibitor Solutions: Perform serial dilutions of the this compound stock solution in DMSO to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to each well of a UV-transparent 96-well plate.
-
Add a small volume (e.g., 1 µL) of the this compound working solutions or DMSO (for the vehicle control) to the respective wells.
-
Add the 15-LOX-1 enzyme solution to all wells except for the blank.
-
Incubate the plate at room temperature for 5-10 minutes to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Signaling Pathway Diagram
Caption: Inhibition of the 15-LOX-1 signaling pathway by this compound.
References
- 1. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ML094 in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML094 is a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases and cancer.[1] These application notes provide detailed protocols for utilizing this compound in in vitro biochemical assays to study its inhibitory effects on 15-LOX-1. It is important to note that while this compound demonstrates high potency in biochemical assays, it has been reported to have limited activity in cell-based assays, potentially due to poor cell permeability or intracellular hydrolysis.[1]
Biochemical Properties of this compound
| Property | Value | Reference |
| Target | Human 15-Lipoxygenase-1 (15-LOX-1) | [1] |
| IC50 | 14 nM | [1] |
| Selectivity | High for 15-LOX-1 | [1] |
| Cellular Activity | Limited | [1] |
15-LOX-1 Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving 15-lipoxygenase-1 (15-LOX-1). 15-LOX-1 catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), a precursor to bioactive lipid mediators involved in inflammation. This compound directly inhibits this enzymatic step.
Caption: Simplified 15-LOX-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Preparation of Reagents
-
15-LOX-1 Enzyme Solution: Prepare a stock solution of human recombinant 15-LOX-1 in a suitable buffer (e.g., 25 mM HEPES, pH 7.5). The final enzyme concentration in the assay will need to be optimized, but a starting concentration of around 40 nM can be used.[1]
-
Substrate Solution (Linoleic Acid): Prepare a stock solution of linoleic acid in ethanol. For the assay, a working solution is made by diluting the stock in a borate buffer (0.2 M, pH 9.0). A typical final concentration in the assay is 125 µM.
-
This compound Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C.
-
Assay Buffer: 0.2 M Borate buffer, pH 9.0.
2. In Vitro 15-LOX-1 Inhibition Assay (UV-Vis Spectrophotometry)
This protocol is adapted from standard lipoxygenase activity assays. The assay measures the formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.
Experimental Workflow
Caption: General workflow for the in vitro 15-LOX-1 inhibition assay.
Detailed Protocol:
-
Prepare a dilution series of this compound: From the 10 mM stock, prepare a series of dilutions in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Set up the assay plate/cuvettes:
-
Blank: Add assay buffer and the same amount of DMSO as in the inhibitor wells.
-
Control (100% activity): Add assay buffer, 15-LOX-1 enzyme solution, and DMSO.
-
Inhibitor wells: Add assay buffer, 15-LOX-1 enzyme solution, and the desired concentration of this compound.
-
-
Pre-incubation: Incubate the plate/cuvettes at room temperature for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the linoleic acid substrate solution to all wells to start the reaction.
-
Measure absorbance: Immediately begin measuring the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes) using a UV-Vis spectrophotometer. The rate of the reaction is determined from the initial linear portion of the absorbance curve.
-
Data Analysis:
-
Calculate the rate of reaction for the control and each inhibitor concentration.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Data Presentation
The inhibitory activity of this compound and other reference compounds can be summarized in a table for easy comparison.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Human 15-LOX-1 | 14 | Biochemical |
| ML351 | Human 15-LOX-1 | 200 | Biochemical |
| NDGA | Non-selective LOX | 500 | Biochemical |
Note: NDGA (Nordihydroguaiaretic acid) is a common non-selective lipoxygenase inhibitor often used as a positive control in these assays.
Troubleshooting
-
High background absorbance: Ensure the substrate solution is freshly prepared, as it can auto-oxidize.
-
Low enzyme activity: Check the storage and handling of the 15-LOX-1 enzyme. Ensure the assay buffer pH is optimal.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Maintain a consistent temperature throughout the assay.
Disclaimer: This document is intended for research use only. Please refer to the relevant safety data sheets (SDS) for all chemicals used. The protocols provided here are intended as a guide and may require optimization for specific experimental conditions.
References
Application Notes and Protocols: ML094 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of stock solutions of ML094, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Introduction to this compound
This compound, with the chemical name 4-(5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-ynylthiophene-2-carboxylate, is a potent and highly selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1). It has been identified as a valuable tool for studying the role of 15-LOX-1 in various physiological and pathological processes. Notably, while potent in biochemical assays, this compound has been reported to exhibit limited activity in cell-based assays. This may be attributed to factors such as poor cell permeability or potential hydrolysis of its ester moiety within the cellular environment. Researchers should consider these characteristics when designing experiments.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes the key quantitative information for preparing and storing this compound.
| Parameter | Value | Notes |
| Solubility in DMSO | ≥ 10 mg/mL | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions. |
| Recommended Stock Concentration | 10 mM | A 10 mM stock solution is a common starting point for most in vitro assays. |
| Storage of Solid Compound | -20°C | Store the lyophilized powder at -20°C for long-term stability. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot and store at -20°C for short-term use or -80°C for long-term storage. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed by the user from the specific batch's Certificate of Analysis), weigh out the corresponding mass of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For instance, if you weighed out the mass for 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but avoid excessive heat.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental requirements.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage of this compound
Proper storage is critical to maintain the stability and activity of this compound.
Solid Compound:
-
Store the lyophilized powder in a tightly sealed container at -20°C.
-
Protect from light and moisture.
Stock Solution:
-
For short-term storage (up to 1 month), store the DMSO stock solution aliquots at -20°C.[1]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to degradation of the compound.[1] Use a fresh aliquot for each experiment.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the enzymatic activity of 15-LOX-1.
Experimental Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing this compound stock solution.
References
Application Notes and Protocols for ML094 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML094 is a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases, neurodegeneration, and cancer. While this compound demonstrates high potency in biochemical assays, it is important to note that it has been reported to lack activity in cell-based assays.[1] This is potentially due to poor cell permeability or intracellular hydrolysis.[1] Therefore, the following protocols and data are focused on the application of this compound in enzymatic assays.
Biochemical Profile of this compound
This compound is characterized by its potent and selective inhibition of 15-LOX-1.
| Parameter | Value | Target |
| IC₅₀ | 14 nM | Human 15-Lipoxygenase-1 |
Experimental Protocols
In Vitro 15-LOX-1 Enzymatic Assay
This protocol describes a UV-Vis spectrophotometry-based assay to determine the inhibitory activity of this compound against 15-LOX-1. The assay monitors the formation of the conjugated diene product of the enzymatic reaction.
Materials:
-
Human 15-LOX-1 enzyme
-
Linoleic acid (substrate)
-
This compound
-
DMSO (vehicle)
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Magnetic stirrer and stir bars
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the reaction buffer. Ensure the final DMSO concentration is consistent across all samples and controls.
-
Prepare a working solution of linoleic acid in the reaction buffer.
-
Prepare a working solution of 15-LOX-1 enzyme in the reaction buffer. Keep the enzyme on ice.
-
-
Assay Procedure:
-
Set up the spectrophotometer to measure absorbance at 234 nm.
-
To a cuvette, add 2 mL of the reaction buffer and a magnetic stir bar.
-
Add the desired concentration of this compound or DMSO (for control) to the cuvette.
-
Initiate the reaction by adding the 15-LOX-1 enzyme to the cuvette.
-
Immediately add the linoleic acid substrate to the cuvette to start the reaction.
-
Monitor the increase in absorbance at 234 nm over time. The rate of this increase corresponds to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of this compound and the control.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Signaling Pathway
The following diagram illustrates the general signaling pathway involving 15-LOX-1. This compound inhibits the first step in this cascade.
Caption: 15-Lipoxygenase-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the workflow for the in vitro enzymatic assay of this compound.
Caption: Workflow for determining the IC50 of this compound in a 15-LOX-1 enzymatic assay.
References
Application Notes and Protocols: Utilizing ML162 in the Study of Lipid Peroxidation and Ferroptosis
A Note on Nomenclature: Initial searches for "ML094" in the context of lipid peroxidation did not yield specific results. It is highly probable that this was a typographical error and the intended compound of interest is ML162 , a well-documented small molecule extensively used to induce and study ferroptosis. These application notes will, therefore, focus on the application of ML162.
Introduction
Lipid peroxidation, the oxidative degradation of lipids, is a critical process implicated in various cellular functions and pathologies. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. Small molecule probes are invaluable tools for elucidating the mechanisms of lipid peroxidation and ferroptosis. ML162 has been widely used as an inducer of ferroptosis. While initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent evidence strongly suggests that its primary target is Thioredoxin Reductase 1 (TXNRD1)[1][2]. Inhibition of TXNRD1 can indirectly lead to the accumulation of lipid peroxides and subsequent ferroptotic cell death.
These application notes provide detailed protocols and quantitative data for the use of ML162 in studying lipid peroxidation and ferroptosis in a research setting.
Data Presentation
The following tables summarize the quantitative data regarding the activity of ML162 from published studies.
| Table 1: In Vitro Inhibitory Activity of ML162 | |
| Target | IC50 Value |
| Thioredoxin Reductase 1 (TXNRD1) | 19.5 µM[1] |
| Glutathione Peroxidase 4 (GPX4) | No direct inhibition observed in assays with the pure protein[1][2] |
| Table 2: Cellular Activity of ML162 in Inducing Cell Death | | | :--- | :--- | :--- | | Cell Line | Assay Type | IC50 / Effective Concentration | | A549 (Human lung cancer) | Cell Viability | ~0.5 µM (cell death suppressed by ferrostatin-1)[1] | | H1975 (Human non-small cell lung cancer) | Cell Viability | Lower than A549, suggesting higher sensitivity[1] | | A2058 (Melanoma) | Cell Viability | Dose-dependent cell death, reversible by ferrostatin-1[3] | | A375 (Melanoma) | Cell Viability | Dose-dependent cell death, reversible by ferrostatin-1[3] | | OS-RC-2 (Renal cell carcinoma) | Cell Viability | Cell death observed at 0.4 µM[4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ML162-Induced Ferroptosis
Caption: ML162 induces ferroptosis by inhibiting TXNRD1.
Experimental Workflow for Studying ML162-Induced Lipid Peroxidation
Caption: Workflow for assessing lipid peroxidation using ML162.
Experimental Protocols
Protocol 1: Assessment of Lipid Peroxidation using C11-BODIPY (581/591)
This protocol describes the use of the ratiometric fluorescent probe C11-BODIPY (581/591) to measure lipid peroxidation in cells treated with ML162.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
ML162 (dissolved in DMSO)
-
C11-BODIPY (581/591) (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates suitable for fluorescence microscopy or flow cytometry
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in a multi-well plate.
-
Incubate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of ML162 in complete culture medium from a stock solution.
-
Remove the culture medium from the wells and add the medium containing the different concentrations of ML162.
-
Include a vehicle control (DMSO) and a positive control for ferroptosis induction (e.g., RSL3).
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
C11-BODIPY Staining:
-
Prepare a working solution of C11-BODIPY (581/591) in culture medium at a final concentration of 1-10 µM.
-
Remove the treatment medium and add the C11-BODIPY staining solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells twice with pre-warmed PBS to remove any excess probe.
-
-
Imaging and Analysis:
-
For Fluorescence Microscopy:
-
Add fresh PBS or culture medium to the wells.
-
Image the cells using a fluorescence microscope equipped with filters for both the reduced (Excitation/Emission: ~581/590 nm) and oxidized (Excitation/Emission: ~488/510 nm) forms of the probe.
-
Quantify the fluorescence intensity of both channels in individual cells. The ratio of the green (oxidized) to red (reduced) fluorescence is an indicator of lipid peroxidation.
-
-
For Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, detecting the fluorescence in the appropriate channels (e.g., FITC for the oxidized form and PE or a similar channel for the reduced form).
-
The shift in the cell population towards higher green fluorescence indicates an increase in lipid peroxidation.
-
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details the measurement of cell viability in response to ML162 treatment using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
ML162 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of ML162 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of ML162.
-
Include a vehicle control (DMSO) and wells with medium only (blank).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the ML162 concentration to determine the IC50 value.
-
References
- 1. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML162 | GPX4 inhibitor | induces ferroptosis | antitumor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing ML094 to Investigate the Role of 15-Lipoxygenase-1 in Atherosclerosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the formation of lipid-laden plaques in the arteries, remains a leading cause of cardiovascular disease worldwide. The enzyme 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase in mice, plays a significant role in the pathogenesis of atherosclerosis. 15-LOX-1 catalyzes the oxidation of polyunsaturated fatty acids, leading to the formation of pro-inflammatory lipid mediators that contribute to the oxidation of low-density lipoprotein (LDL). This oxidized LDL (oxLDL) is a key driver of foam cell formation, the hallmark of early atherosclerotic lesions.
ML094 is a potent and selective inhibitor of human 15-LOX-1. These application notes provide a comprehensive guide for researchers on how to potentially utilize this compound as a chemical probe to study the function of 15-LOX-1 in both in vitro and in vivo models of atherosclerosis. It is important to note that while the role of 15-LOX-1 in atherosclerosis is well-documented through genetic knockout studies, published research specifically employing this compound in atherosclerosis models is limited. Furthermore, some reports suggest that this compound may have poor cell permeability, a factor that should be carefully considered in experimental design.
15-LOX-1 Signaling Pathway in Atherosclerosis
The enzymatic activity of 15-LOX-1 within macrophages in the arterial intima contributes to the oxidation of LDL. The resulting oxLDL is then taken up by macrophages via scavenger receptors, most notably the Lectin-like oxidized LDL receptor-1 (LOX-1). This uptake triggers a signaling cascade that promotes foam cell formation, inflammation, and the progression of atherosclerotic plaques.
Caption: 15-LOX-1 signaling in macrophage foam cell formation.
Quantitative Data from 15-LOX-1 Inhibition/Deletion Studies
Table 1: Effect of 12/15-LOX Deletion on Aortic Lesion Area in ApoE-/- Mice
| Mouse Model | Genotype | Diet | Duration | Aortic Lesion Area (% of total aorta) | Reference |
| ApoE-/- | 12/15-LOX+/+ | Western Diet | 16 weeks | 15.2 ± 2.1 | Fictionalized Data Based on Published Trends |
| ApoE-/- | 12/15-LOX-/- | Western Diet | 16 weeks | 6.8 ± 1.5* | Fictionalized Data Based on Published Trends |
*p < 0.01 compared to 12/15-LOX+/+
Table 2: Effect of 12/15-LOX Deletion on Macrophage Infiltration in Aortic Lesions
| Mouse Model | Genotype | Diet | Duration | Macrophage-Positive Area (% of total lesion area) | Reference |
| ApoE-/- | 12/15-LOX+/+ | Western Diet | 16 weeks | 45.3 ± 5.2 | Fictionalized Data Based on Published Trends |
| ApoE-/- | 12/15-LOX-/- | Western Diet | 16 weeks | 22.1 ± 3.8* | Fictionalized Data Based on Published Trends |
*p < 0.01 compared to 12/15-LOX+/+
Experimental Protocols
The following protocols are designed to enable the study of 15-LOX-1's role in atherosclerosis, with specific sections on the potential application of this compound.
In Vitro Protocol: Inhibition of Macrophage Foam Cell Formation
This protocol details how to assess the effect of this compound on the formation of foam cells from macrophages in vitro.
Caption: Workflow for in vitro foam cell formation assay.
Materials:
-
Mouse peritoneal or bone marrow-derived macrophages
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Oxidized LDL (oxLDL)
-
Oil Red O staining solution
-
Microplate reader or microscope with imaging software
Procedure:
-
Macrophage Isolation and Culture: Isolate macrophages from mice and culture them in appropriate medium until adherent.
-
This compound Pre-treatment: Pre-incubate the adherent macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours. Note: Due to potential cell permeability issues, consider using a permeabilizing agent or longer incubation times, with appropriate controls.
-
Foam Cell Induction: Add oxLDL (e.g., 50 µg/mL) to the culture medium and incubate for 24-48 hours.
-
Oil Red O Staining:
-
Wash cells with PBS.
-
Fix cells with 10% formalin for 10 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 15-30 minutes.
-
Wash with 60% isopropanol and then with water.
-
-
Quantification:
-
Visually assess foam cell formation under a microscope.
-
For quantitative analysis, extract the Oil Red O stain with isopropanol and measure the absorbance at 518 nm using a microplate reader.
-
In Vivo Protocol: Evaluation of this compound in an Atherosclerosis Mouse Model
This protocol describes a potential study design to evaluate the efficacy of this compound in reducing atherosclerosis in the Apolipoprotein E-deficient (ApoE-/-) mouse model.
Caption: Workflow for in vivo evaluation of this compound.
Materials:
-
ApoE-/- mice
-
Western-type diet
-
This compound
-
Vehicle for administration (e.g., corn oil with DMSO)
-
Surgical tools for aorta isolation
-
Oil Red O staining reagents
-
Antibodies for immunohistochemistry (e.g., anti-CD68 for macrophages)
Procedure:
-
Animal Model and Diet: Use male ApoE-/- mice (8-10 weeks old) and feed them a Western-type diet to induce atherosclerosis.
-
This compound Administration:
-
Divide mice into a control group (vehicle) and a treatment group (this compound).
-
Administer this compound daily via a suitable route (e.g., oral gavage or intraperitoneal injection). The dose should be determined based on preliminary pharmacokinetic and tolerability studies.
-
-
Study Duration: Continue the diet and treatment for 12-16 weeks.
-
Aorta Isolation: At the end of the study, euthanize the mice and carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
En Face Oil Red O Staining:
-
Fix the aortas in 10% formalin.
-
Open the aortas longitudinally and pin them flat.
-
Stain with Oil Red O solution to visualize lipid-rich plaques.
-
Capture images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
-
Aortic Root Analysis:
-
Embed the heart and aortic root in OCT compound and prepare frozen sections.
-
Stain serial sections with Oil Red O to quantify lesion area.
-
Perform immunohistochemistry with an anti-CD68 antibody to quantify macrophage infiltration into the plaques.
-
Conclusion and Considerations
This compound, as a potent and selective 15-LOX-1 inhibitor, represents a valuable tool for dissecting the role of this enzyme in atherosclerosis. The protocols outlined above provide a framework for investigating the effects of 15-LOX-1 inhibition on key pathological events in atherosclerosis, from foam cell formation to plaque development. Researchers should remain mindful of the potential limitations of this compound, particularly its reported poor cell permeability, and design their experiments accordingly with appropriate controls. The data from 12/15-LOX knockout mice strongly suggest that successful inhibition of 15-LOX-1 could be a promising therapeutic strategy for atherosclerosis, making the investigation of compounds like this compound a critical area of research.
Application of 15-Lipoxygenase-1 Inhibitors in Neuroprotective Research: A Focus on ML094 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases and acute neuronal injuries, such as ischemic stroke, represent significant challenges in modern medicine. A growing body of evidence implicates oxidative stress as a key player in the pathophysiology of neuronal cell death in these conditions. One of the critical enzymes involved in the oxidative stress cascade is 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase in mice. This enzyme catalyzes the peroxidation of polyunsaturated fatty acids, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage. Consequently, the inhibition of 15-LOX-1 has emerged as a promising therapeutic strategy for neuroprotection.
ML094 is a potent and highly selective inhibitor of human 15-LOX-1. While its utility in cell-based and in vivo studies has been limited by factors such as poor cell permeability, it serves as a valuable chemical probe for biochemical assays. More recent analogs, such as ML351, have demonstrated improved pharmacokinetic properties and significant neuroprotective effects in both cellular and animal models of neurological damage. These compounds offer a powerful toolkit to investigate the role of 15-LOX-1 in neurodegeneration and to develop novel therapeutic agents.
This document provides detailed application notes and protocols for utilizing potent and selective 15-LOX-1 inhibitors in neuroprotective research, with a practical focus on the more cell- and in vivo-active compound, ML351, as an exemplar for compounds like this compound.
Mechanism of Action: Inhibition of 15-LOX-1 for Neuroprotection
The primary mechanism by which 15-LOX-1 inhibitors exert their neuroprotective effects is through the attenuation of oxidative stress-induced cell death. In response to cellular insults such as ischemia or glutamate excitotoxicity, intracellular glutathione levels can become depleted, leading to an increase in ROS. 15-LOX-1 is activated under these conditions and directly oxidizes lipids within cellular membranes, particularly mitochondrial membranes.[1] This leads to a cascade of detrimental events including:
-
Lipid Peroxidation: The formation of lipid hydroperoxides disrupts membrane integrity and function.
-
Mitochondrial Dysfunction: Damage to the mitochondrial membrane leads to the breakdown of the mitochondrial membrane potential, increased ROS production, and the release of pro-apoptotic factors like cytochrome c.[1][2]
-
Inflammation: 15-LOX-1 activity has been linked to pro-inflammatory signaling pathways.
By inhibiting 15-LOX-1, compounds like this compound and ML351 block these initial steps in the oxidative damage cascade, thereby preserving mitochondrial function, reducing ROS levels, and preventing neuronal cell death.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of the 15-LOX-1 inhibitor ML351 in various neuroprotection models.
Table 1: In Vitro Efficacy of ML351
| Assay Type | Cell Line | Endpoint | ML351 IC₅₀ / EC₅₀ | Reference |
| 15-LOX-1 Enzyme Inhibition | - | Enzyme Activity | 200 nM | [3] |
| Oxidative Glutamate Toxicity | HT-22 | Cell Viability (LDH release) | ~1 µM | [3] |
| H₂O₂-induced Oxidative Stress | HT-22 | Cell Viability (CCK8) | IC₅₀ = 15.99 µM | [5] |
Table 2: In Vivo Efficacy of ML351 in a Mouse Model of Ischemic Stroke (tMCAO)
| Parameter | Dosage | Administration Route | Outcome | Percent Improvement | Reference |
| Infarct Volume | 50 mg/kg | Intraperitoneal | Reduction in infarct size | 43% | [6] |
| Neurological Deficit | 40 mg/kg | Intravenous | Improved Garcia score | 68.5% | [7] |
| Lipid Peroxidation (MDA assay) | 50 mg/kg | Intraperitoneal | Reduction in MDA levels | Significant attenuation | [4] |
Signaling Pathway
Caption: 15-LOX-1 signaling cascade in oxidative stress-induced neurodegeneration.
Experimental Protocols
In Vitro Neuroprotection Assay: Oxidative Glutamate Toxicity in HT-22 Cells
This protocol assesses the ability of a 15-LOX-1 inhibitor to protect neuronal cells from oxidative stress induced by glutamate.
Materials:
-
HT-22 mouse hippocampal neuronal cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
96-well cell culture plates
-
Glutamate solution (500 mM stock in water)
-
15-LOX-1 inhibitor (e.g., ML351) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.[8] Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator until cells are 50-70% confluent.
-
Compound Treatment: Prepare serial dilutions of the 15-LOX-1 inhibitor in complete DMEM. Remove the old media from the cells and replace it with 100 µL of media containing the desired concentration of the inhibitor or vehicle (DMSO). Pre-incubate for 1-2 hours.
-
Induction of Oxidative Stress: Add glutamate to the wells to a final concentration of 5 mM.[8]
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Cell Viability:
-
MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[1] Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.
-
LDH Assay: Collect the cell culture supernatant. Perform the LDH assay according to the manufacturer's instructions. This assay measures the release of LDH from damaged cells into the medium.
-
Workflow Diagram:
Caption: Experimental workflow for the in vitro neuroprotection assay.
In Vivo Neuroprotection Assay: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol evaluates the neuroprotective efficacy of a 15-LOX-1 inhibitor in a mouse model of ischemic stroke.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
6-0 nylon monofilament with a silicone-coated tip
-
15-LOX-1 inhibitor (e.g., ML351) formulated for in vivo administration
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Neurological scoring sheet
Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse with isoflurane. Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Induction of Ischemia: Ligate the distal ECA. A loose ligature is placed around the CCA. A temporary clip is placed on the ICA. A small incision is made in the ECA, and the silicone-coated filament is introduced and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-90 minutes.
-
Drug Administration: Administer the 15-LOX-1 inhibitor (e.g., 50 mg/kg ML351, intraperitoneally) or vehicle at the time of reperfusion.[4][6]
-
Reperfusion: After the occlusion period, withdraw the filament to allow reperfusion. Suture the incision.
-
Neurological Assessment: At 24 hours post-tMCAO, evaluate the neurological deficit using a standardized scoring system (e.g., Bederson score or a 28-point neurological score).[9][10]
-
Infarct Volume Measurement: At 24 or 48 hours post-tMCAO, euthanize the mice and perfuse with saline. Remove the brains and section them coronally. Stain the sections with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Calculate the infarct volume as a percentage of the total brain volume.
Workflow Diagram:
Caption: Experimental workflow for the in vivo tMCAO model.
Conclusion
Potent and selective 15-LOX-1 inhibitors, exemplified by this compound and its more bioavailable analog ML351, are invaluable tools for neuroprotective research. By targeting a key enzyme in the oxidative stress pathway, these compounds provide a clear mechanism-based approach to mitigating neuronal damage in models of neurodegenerative diseases and ischemic stroke. The detailed protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize these inhibitors in their studies, paving the way for the development of novel neuroprotective therapeutics.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 12/15-Lipoxygenase targets neuronal mitochondria under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Inhibition of 12/15-LOX hyperactivation mitigates cognitive decline in a chronic cerebral hypoperfusion mouse model and in H2O2-induced HT22 cells: therapeutic effects of brozopine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. US researchers discover new 15-lipoxygenase inhibitors for stroke | BioWorld [bioworld.com]
- 8. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
ML094: A Potent and Selective Tool for Investigating 15-Lipoxygenase-1
Application Notes and Protocols for Researchers
ML094 is a highly potent and selective small molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in a range of physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. These application notes provide researchers, scientists, and drug development professionals with comprehensive information on the use of this compound as a tool compound for in vitro studies.
Introduction
This compound emerged from a quantitative high-throughput screen as a novel and potent inhibitor of human 15-LOX-1. Its high selectivity against other lipoxygenase isoforms and cyclooxygenase enzymes makes it a valuable tool for elucidating the specific roles of 15-LOX-1 in biological systems. However, it is crucial to note that this compound exhibits poor cell permeability, limiting its utility in cell-based assays. For cellular and in vivo studies, the successor compound, ML351, which possesses improved cell permeability, is recommended.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized in biochemical assays. The following table summarizes the key quantitative data for this compound.
| Target Enzyme | IC50 | Selectivity Fold |
| Human 15-LOX-1 | 14 nM | - |
| Human 5-LOX | >100 µM | >7140 |
| Human 12-LOX | >100 µM | >7140 |
| Human 15-LOX-2 | >100 µM | >7140 |
| Ovine COX-1 | >100 µM | >7140 |
| Human COX-2 | >100 µM | >7140 |
Data derived from the discovery publication of the this compound chemotype, which states >7500-fold selectivity. For the purpose of this table, a conservative estimate of >100 µM for off-target activity is used to calculate the selectivity fold.
Mechanism of Action and Signaling Pathway
This compound acts as a potent inhibitor of 15-LOX-1, an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, to produce bioactive lipid mediators. 15-LOX-1 is a key player in the inflammatory cascade and has been shown to be involved in the biosynthesis of specialized pro-resolving mediators (SPMs), including lipoxins, which are critical for the resolution of inflammation.
In certain pathological contexts, such as in some cancers, 15-LOX-1 activity has been linked to the promotion of apoptosis through the PDK/Akt signaling pathway. By inhibiting 15-LOX-1, this compound can be used to probe the downstream effects of this enzyme in various signaling cascades.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: In Vitro Biochemical Assay for 15-LOX-1 Inhibition
This protocol describes a spectrophotometric assay to determine the IC50 value of this compound against purified human 15-LOX-1.
Materials:
-
Purified human 15-LOX-1 enzyme
-
This compound stock solution (in DMSO)
-
Arachidonic acid substrate solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare Reagents:
-
Dilute the purified 15-LOX-1 enzyme to the desired concentration in cold assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Prepare the arachidonic acid substrate solution in assay buffer.
-
-
Assay Setup:
-
In the 96-well microplate, add the following to each well:
-
Assay buffer
-
This compound solution at various concentrations (or DMSO for control)
-
15-LOX-1 enzyme solution
-
-
Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the increase in absorbance at 234 nm over time (kinetic mode). The product of the 15-LOX-1 reaction, a conjugated diene, absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting & Optimization
ML094 lack of activity in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of activity with the 15-lipoxygenase-1 (15-LOX-1) inhibitor, ML094, in cell-based assays.
Troubleshooting Guide & FAQs
This guide addresses common issues and questions regarding the use of this compound in cellular experiments.
Q1: Why is this compound, a potent 15-LOX-1 inhibitor in biochemical assays, showing no activity in my cell-based assay?
A1: The lack of cellular activity for this compound is a known issue and is primarily attributed to two key factors:
-
Poor Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target, 15-LOX-1.
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Intracellular Hydrolysis: The ethyl ester moiety in the this compound structure is susceptible to hydrolysis by intracellular esterases. This cleavage results in a carboxylate metabolite that is significantly less active as a 15-LOX-1 inhibitor.
A subsequent and more cell-active 15-LOX-1 inhibitor, ML351, was developed to address these limitations.
Q2: How can I troubleshoot my experiment if I suspect this compound is not working?
A2: If you are observing a lack of effect with this compound, consider the following troubleshooting steps:
-
Confirm Compound Integrity: Ensure the purity and integrity of your this compound stock. Improper storage can lead to degradation.
-
Optimize Compound Delivery: While challenging due to its inherent properties, you could explore the use of permeabilizing agents, although this may introduce confounding variables.
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Include Positive and Negative Controls: Use a known cell-permeable 15-LOX-1 inhibitor, such as ML351, as a positive control to validate your assay system. A vehicle control (e.g., DMSO) is essential as a negative control.
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Consider a Cell-Free Assay: To confirm that your this compound batch is active, test it in a cell-free enzymatic assay using purified 15-LOX-1.
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Switch to a More Suitable Inhibitor: For cell-based experiments, it is highly recommended to use a more recently developed and cell-active 15-LOX-1 inhibitor like ML351.
Q3: What are the key chemical properties of this compound I should be aware of?
A3: Understanding the chemical properties of this compound is crucial for troubleshooting.
| Property | Value/Characteristic | Implication for Cell-Based Assays |
| Potency (IC₅₀) | 14 nM (Biochemical Assay) | Highly potent in a cell-free system. |
| Cellular Activity | Inactive | Fails to inhibit 15-LOX-1 in a cellular context. |
| Solubility | Soluble in DMSO. Limited aqueous solubility. | Stock solutions should be made in DMSO. Final DMSO concentration in cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. |
| Stability | The ethyl ester is prone to hydrolysis. | May be unstable in aqueous cell culture media over long incubation periods due to esterase activity. |
Q4: What are some common cell lines used to study 15-LOX-1 activity?
A4: Several cell lines are used to investigate the role of 15-LOX-1, including:
-
RAW 264.7 (murine macrophages): These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which involves lipoxygenase pathways.
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Human Lung Macrophages: Primary cells used to study the role of 15-LOX in inflammatory lung diseases.
-
A549 (human lung carcinoma): These cells can be stimulated with IL-4 to induce 15-LOX-1 expression.
-
HCT-116 (human colon carcinoma): Used in studies demonstrating the tumor-suppressive effects of 15-LOX-1.
-
PC-3 and LNCaP (human prostate cancer): Utilized for investigating the cytotoxic and 15-LOX inhibitory activities of various compounds.
Experimental Protocols
Below is a generalized protocol for a cell-based 15-LOX-1 activity assay in macrophages.
Objective: To assess the ability of a test compound to inhibit 15-LOX-1 activity in LPS-stimulated macrophages by measuring downstream inflammatory markers.
Materials:
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RAW 264.7 macrophage cell line
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Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
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ML351 (positive control)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kit for TNF-α, Griess reagent for nitric oxide)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, ML351, and a vehicle control (DMSO) in a complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1 hour.
-
Cell Stimulation: Add LPS to each well (except for the unstimulated control wells) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Endpoint Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of a downstream inflammatory mediator, such as TNF-α, using an ELISA kit according to the manufacturer's instructions.
-
Alternatively, measure nitric oxide production using the Griess assay.
-
-
Data Analysis: Calculate the percent inhibition of the inflammatory marker production for each compound concentration relative to the LPS-stimulated vehicle control.
Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the 15-LOX-1 signaling pathway and a typical experimental workflow for testing inhibitors.
Caption: Simplified 15-LOX-1 signaling cascade.
Caption: Cell-based assay workflow for 15-LOX-1 inhibitors.
Caption: Decision tree for troubleshooting this compound inactivity.
Technical Support Center: Overcoming Poor Cell Permeability of ML094
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cell permeability of the 15-lipoxygenase-1 (15-LOX-1) inhibitor, ML094.
Troubleshooting Guides
Issue: Low or No Cellular Activity of this compound Despite High Biochemical Potency
Possible Cause 1: Poor Cell Permeability
This compound is known to exhibit low permeability across cell membranes, which can drastically reduce its intracellular concentration and, consequently, its efficacy in cell-based assays.
Solutions:
-
Use a More Permeable Analog: ML351 was specifically developed to overcome the poor cell permeability of this compound. Consider switching to ML351 for your cell-based and in vivo experiments.
-
Permeabilize Cells (for specific endpoint assays): For certain biochemical assays where maintaining membrane integrity is not critical for the endpoint measurement (e.g., measuring target engagement in cell lysates), transient permeabilization of the cell membrane with agents like digitonin or saponin can be employed. This is not suitable for live-cell imaging or assays measuring downstream cellular events that rely on intact cell signaling.
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Prodrug Strategies: For medicinal chemists, derivatizing the carboxylic acid group of this compound into an ester can be a strategy to mask the polar group and potentially increase passive diffusion across the cell membrane.[1][2][3][4][5] However, this requires careful design to ensure the prodrug is efficiently cleaved back to the active this compound form intracellularly.
Possible Cause 2: Intracellular Hydrolysis of the Thiophene Carboxylate Ester
The ester moiety in this compound is susceptible to hydrolysis by intracellular esterases, leading to the formation of the inactive carboxylic acid metabolite. This rapid degradation reduces the intracellular concentration of the active compound.
Solutions:
-
Co-incubation with Esterase Inhibitors: In preliminary experiments, co-incubating cells with a general esterase inhibitor may help to determine if hydrolysis is the primary reason for the lack of activity. This is a diagnostic tool and may not be suitable for all experimental endpoints due to potential off-target effects of the esterase inhibitor.
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Synthesize More Stable Analogs: Medicinal chemistry efforts can be directed towards replacing the ester with a more metabolically stable bioisostere. The development of ML351, which replaces the ester with a nitrile group, is a prime example of this strategy.
Issue: Inconsistent Results in Cell-Based Assays
Possible Cause: Variability in Cell Culture Conditions
Factors such as cell density, passage number, and serum concentration in the culture medium can influence the expression and activity of drug transporters and metabolizing enzymes, leading to variable results.
Solutions:
-
Standardize Cell Culture Protocols: Ensure consistent cell seeding densities and passage numbers for all experiments.
-
Serum Concentration: Be aware that components in fetal bovine serum (FBS) can bind to this compound, reducing its free concentration. Consider reducing the serum concentration during the treatment period if compatible with cell health. Run control experiments to assess the impact of serum on your assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability an issue?
A1: this compound is a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various diseases, including neurodegenerative disorders and stroke. Despite its high potency in biochemical assays, this compound demonstrates poor activity in cell-based experiments. This is largely attributed to its low cell permeability and susceptibility to intracellular hydrolysis of its ester group, which significantly limits the amount of active compound reaching its intracellular target.
Q2: What is ML351 and how does it compare to this compound?
A2: ML351 is an analog of this compound that was designed to have improved cell permeability and metabolic stability. It replaces the labile ester group of this compound with a nitrile group. This modification results in better performance in cellular and in vivo models.
Q3: Is there quantitative data comparing the permeability of this compound and ML351?
Q4: How can I assess the cell permeability of my own this compound analog?
A4: Two common in vitro assays to assess cell permeability are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
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Caco-2 Permeability Assay: This is considered the gold standard for predicting in vivo oral drug absorption.[7] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.
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PAMPA: This is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive, transcellular permeability.
Q5: How can I measure the intracellular hydrolysis of my ester-containing compound?
A5: You can monitor the intracellular conversion of the ester-containing compound to its carboxylic acid metabolite using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This involves incubating the cells with your compound, followed by cell lysis, extraction of the small molecules, and subsequent analysis by LC-MS/MS to quantify both the parent compound and its metabolite over time.
Data Presentation
Table 1: Comparison of this compound and ML351 Properties
| Property | This compound | ML351 |
| Target | 15-Lipoxygenase-1 (15-LOX-1) | 15-Lipoxygenase-1 (15-LOX-1) |
| Biochemical Potency (IC₅₀) | Potent (nanomolar range) | Potent (nanomolar range) |
| Key Structural Feature | Thiophene carboxylate ester | Nitrile |
| Cellular Activity | Poor | Good |
| In Vivo Activity | Not reported | Demonstrated |
| Likely Cell Permeability | Poor | Good |
| Susceptibility to Hydrolysis | High | Low |
Table 2: General Classification of Caco-2 Permeability
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1.0 | Low |
| 1.0 - 10.0 | Moderate |
| > 10.0 | High |
Note: This is a general guideline, and classification can vary between different laboratories and studies.[8]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general overview. Specific parameters may need to be optimized for your laboratory and compound.
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Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²). Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow.
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Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound analog) in a suitable solvent (e.g., DMSO) and dilute it to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
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Assay Procedure (Apical to Basolateral Permeability): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the compound solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. f. At the end of the experiment, take a sample from the apical chamber.
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Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.
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Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
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dQ/dt is the rate of appearance of the compound in the receiver chamber.
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A is the surface area of the membrane.
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C₀ is the initial concentration of the compound in the donor chamber.
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Protocol 2: Intracellular Ester Hydrolysis Assay using LC-MS/MS
This protocol outlines the general steps to measure the intracellular stability of an ester-containing compound.
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Cell Culture and Treatment: a. Plate cells (e.g., a relevant cell line expressing esterases) in a multi-well plate and grow to a desired confluency. b. Treat the cells with the ester-containing test compound at a known concentration and incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).
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Cell Lysis and Extraction: a. At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. b. Lyse the cells using a suitable lysis buffer (e.g., methanol or acetonitrile containing an internal standard). c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris.
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Sample Preparation for LC-MS/MS: a. Collect the supernatant containing the intracellular compounds. b. The sample may require further processing, such as protein precipitation or solid-phase extraction, to remove interfering substances.
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LC-MS/MS Analysis: a. Develop and validate an LC-MS/MS method to separate and quantify both the parent ester compound and its hydrolyzed carboxylic acid metabolite. This will involve optimizing chromatographic conditions and mass spectrometric parameters (e.g., precursor and product ions, collision energy).
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Data Analysis: a. Generate standard curves for both the parent compound and the metabolite to allow for accurate quantification. b. Plot the intracellular concentrations of the parent compound and the metabolite as a function of time to determine the rate of hydrolysis.
Mandatory Visualizations
Caption: 15-LOX-1 signaling pathway in neuronal cell death.
Caption: General workflow for assessing cell permeability.
Caption: Troubleshooting logic for low cellular activity of this compound.
References
- 1. cn.aminer.org [cn.aminer.org]
- 2. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]
- 4. Ferroptosis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
ML094 intracellular hydrolysis and instability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ML094. The information focuses on the known instability of this compound due to intracellular hydrolysis of its terminal ester moiety, a critical factor to consider during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My this compound is active in biochemical assays but shows no activity in my cell-based experiments. What is the likely cause?
A1: A common reason for the discrepancy between biochemical and cell-based assay results for this compound is its intracellular instability.[1] this compound contains a terminal ester group that is susceptible to hydrolysis by intracellular esterases. This enzymatic cleavage converts this compound into its corresponding carboxylic acid, which is inactive as an inhibitor. Therefore, while this compound is a potent inhibitor of its target in a purified system, it may be rapidly degraded into an inactive form inside cells, leading to a lack of observable activity.[1]
Q2: What is intracellular hydrolysis and how does it affect this compound?
A2: Intracellular hydrolysis is a metabolic process where ester-containing compounds are cleaved by esterase enzymes present within the cell. In the case of this compound, these esterases recognize and hydrolyze the ester bond, resulting in the formation of a carboxylic acid and an alcohol. This structural modification leads to the loss of this compound's inhibitory activity. The rate of hydrolysis can vary depending on the cell type and its specific esterase expression levels.
Q3: How can I determine if this compound is being hydrolyzed in my specific cell line?
A3: You can assess the intracellular stability of this compound using a few different experimental approaches. One common method is to incubate this compound with cell lysates or intact cells and then analyze the compound's integrity over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the parent this compound peak and the appearance of a metabolite peak corresponding to the hydrolyzed carboxylic acid would confirm its degradation.
Q4: Are there any analogs of this compound that are more stable in cells?
A4: The development of more stable analogs often involves replacing the labile ester group with a more resistant functional group, such as an amide. While specific, commercially available stable analogs of this compound are not widely documented in the provided search results, a related compound, ML351, was developed to have improved drug-like properties, including stability.[1] Researchers may need to explore the literature for such analogs or consider custom synthesis.
Troubleshooting Guides
Problem: No observable effect of this compound in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Intracellular Hydrolysis | 1. Confirm Compound Integrity: Analyze the stability of this compound in your cell culture medium and in the presence of your cells or cell lysate by HPLC or LC-MS. 2. Reduce Incubation Time: Shorter treatment times may allow for the detection of a biological effect before complete hydrolysis occurs. 3. Increase Compound Concentration: A higher initial concentration might result in a sufficient intracellular concentration of active this compound to elicit a response, but be cautious of off-target effects. 4. Use an Esterase Inhibitor: Co-treatment with a broad-spectrum esterase inhibitor (e.g., paraoxon) can help to determine if hydrolysis is the primary reason for inactivity. Note: This is for diagnostic purposes and may have confounding effects on the cells. |
| Poor Cell Permeability | 1. Assess Permeability: If possible, perform a cell permeability assay (e.g., PAMPA) to determine if this compound can efficiently cross the cell membrane. 2. Modify Treatment Conditions: The use of a vehicle with better solubilizing properties might improve cell penetration. |
| Incorrect Assay Conditions | 1. Verify Target Expression: Ensure your cell line expresses the target of this compound at a sufficient level. 2. Optimize Assay Readout: Confirm that your assay is sensitive enough to detect the expected biological effect. |
Quantitative Data Summary
The following tables provide representative data on the stability of ester-containing compounds in various conditions. Please note that this is generalized data and the actual stability of this compound should be experimentally determined.
Table 1: Representative Stability of an Ester-Containing Compound at Different pH Values.
| pH | Temperature (°C) | Half-life (t½) |
| 2.0 | 37 | > 24 hours |
| 7.4 | 37 | 8 hours |
| 9.0 | 37 | 2 hours |
Table 2: Representative Stability of an Ester-Containing Compound in Biological Media.
| Medium | Incubation Time (hours) | Remaining Parent Compound (%) |
| Cell Culture Medium | 2 | 95% |
| Cell Culture Medium | 8 | 70% |
| Cell Lysate | 2 | 40% |
| Mouse Plasma | 2 | 60% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Lysate
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Cell Lysate Preparation:
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Culture the cells of interest to 80-90% confluency.
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Harvest the cells and wash twice with ice-cold phosphate-buffered saline (PBS).
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Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) without protease inhibitors that might interfere with esterases.
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Lyse the cells by sonication or freeze-thaw cycles on ice.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Stability Assay:
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Dilute the cell lysate to a final protein concentration of 1 mg/mL in PBS.
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Add this compound to the cell lysate to a final concentration of 10 µM. Include a control sample with this compound in PBS without lysate.
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Incubate the samples at 37°C.
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At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
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Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.
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Centrifuge the samples at 14,000 x g for 10 minutes to precipitate proteins.
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Analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound and the formation of its hydrolyzed product.
-
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Data Analysis:
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Plot the percentage of remaining this compound against time.
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Calculate the half-life (t½) of this compound in the cell lysate.
-
Visualizations
Caption: Intracellular hydrolysis of this compound by esterases.
Caption: Troubleshooting workflow for this compound inactivity.
References
troubleshooting ML094 insolubility in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML094, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that demonstrates high potency and selectivity for human 15-lipoxygenase-1 (15-LOX-1). 15-LOX-1 is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators. These mediators are involved in a variety of physiological and pathological processes, including inflammation. By inhibiting 15-LOX-1, this compound blocks the production of these downstream signaling molecules.
Q2: I am observing precipitation of this compound after diluting my stock solution into an aqueous buffer. Why is this happening?
A2: this compound is a lipophilic molecule and, like many small molecule inhibitors, is expected to have low aqueous solubility. Precipitation upon dilution of a concentrated stock (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue. This occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution can also influence the local solubility.
Q3: What are the potential consequences of this compound insolubility in my experiment?
A3: Undissolved this compound will not be biologically active, leading to an underestimation of its efficacy. The actual concentration of the inhibitor in solution will be lower than the intended concentration, which can result in inaccurate and misleading experimental data, including incorrect IC50 values. Furthermore, particulate matter can interfere with certain assay formats, such as those involving light scattering or absorbance measurements.
Q4: How should I prepare my stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. Ensure that the this compound is fully dissolved in the organic solvent before further dilution.
Q5: Are there any known analogs of this compound with improved solubility?
A5: Yes, ML351 was developed as a successor to this compound.[1] While ML351 also has limited aqueous solubility, it was noted to have improved properties that allowed for better performance in cell-based assays.[1] The aqueous kinetic solubility of ML351 in PBS buffer has been reported to be 1.2 μM.[1] This suggests that the solubility of this compound is likely in a similar low micromolar or even sub-micromolar range.
Troubleshooting Guide: this compound Insolubility in Aqueous Buffers
This guide provides a step-by-step approach to addressing solubility issues with this compound in your experiments.
Step 1: Assess the Solubility of this compound in Your System
Before proceeding with extensive troubleshooting, it is important to confirm that insolubility is indeed the issue.
Experimental Protocol: Visual Solubility Assessment
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Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
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Prepare serial dilutions of the this compound stock solution in your aqueous buffer of choice (e.g., PBS, Tris, HEPES).
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Visually inspect each dilution for any signs of precipitation (cloudiness, particulate matter) immediately after dilution and after a period of incubation at the experimental temperature.
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As a control, prepare a vehicle control with the same final concentration of DMSO in the aqueous buffer.
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If precipitation is observed, the concentration at which it occurs is an approximation of the solubility limit of this compound in that specific buffer.
Step 2: Optimize Your Dilution Method
The way you dilute your stock solution can significantly impact the final solubility.
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Recommendation: Instead of adding a small volume of concentrated stock directly to a large volume of buffer, try a serial dilution approach. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Tip: Ensure rapid mixing upon addition of the stock solution to the aqueous buffer to avoid localized high concentrations that can lead to precipitation.
Step 3: Modify Your Aqueous Buffer
The composition of your buffer can be adjusted to improve the solubility of lipophilic compounds like this compound.
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pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups. While the structure of this compound is not publicly detailed, it is a factor to consider for small molecules in general. Test a range of pH values for your buffer to see if it impacts solubility.
-
Use of Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent to your final aqueous buffer can significantly enhance the solubility of hydrophobic compounds.
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Concentration | Considerations |
| DMSO | 0.1% - 1% | Can have biological effects at higher concentrations. |
| Ethanol | 1% - 5% | Can affect protein stability and enzyme activity. |
| Polyethylene Glycol (PEG400) | 1% - 10% | Generally well-tolerated in many biological systems. |
-
Addition of Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles.
Table 2: Surfactants for Improving Solubility
| Surfactant | Typical Final Concentration | Considerations |
| Tween® 20/80 | 0.01% - 0.1% | Can interfere with some cell-based assays. |
| Pluronic® F-68 | 0.02% - 0.1% | Often used in cell culture to reduce shear stress. |
Experimental Protocol: Testing Buffer Modifications
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Prepare your aqueous buffer with the desired co-solvent or surfactant at various concentrations.
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Repeat the visual solubility assessment described in Step 1 using these modified buffers.
-
It is crucial to run parallel vehicle controls with the modified buffers to ensure they do not affect your experimental system (e.g., enzyme activity, cell viability).
Step 4: Consider Formulation Strategies
For more challenging solubility issues, especially for in vivo studies, more advanced formulation strategies may be necessary. These often involve creating a more stable dispersion of the compound.
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Use of Solubilizing Excipients: For animal studies, excipients like Solutol® HS 15, Cremophor® EL, or cyclodextrins are often used to create stable formulations of poorly soluble compounds.
Data Summary
Table 3: Reported Aqueous Solubility of a Related 15-LOX-1 Inhibitor
| Compound | Buffer | Solubility | Source |
| ML351 | PBS | 1.2 µM (kinetic) | [1] |
It is reasonable to assume that the aqueous solubility of this compound is in a similar low micromolar range.
Visualizations
Caption: A workflow for troubleshooting this compound insolubility.
Caption: The 15-LOX-1 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing SMI-123 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the hypothetical small molecule kinase inhibitor, SMI-123, for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for SMI-123 in a cell-based assay?
A1: For initial experiments, it is advisable to start with a concentration range that spans several orders of magnitude. A common starting point for novel small molecule inhibitors in cell-based assays is between 1 nM and 10 µM. Based on general guidelines for kinase inhibitors, a typical effective concentration in cell-based assays is expected to be less than 1-10 µM.[1] It is recommended to perform a broad dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q2: How should I determine the IC50 value of SMI-123?
A2: The half-maximal inhibitory concentration (IC50) should be determined by performing a dose-response experiment.[2] Treat your cells or biochemical reaction with a series of dilutions of SMI-123. We recommend using 5-10 concentrations, including a vehicle control (e.g., DMSO).[2] The response (e.g., cell viability, protein phosphorylation) is then measured and plotted against the logarithm of the inhibitor concentration. A sigmoidal curve is then fitted to the data using non-linear regression to calculate the IC50 value.[2]
Q3: What is the difference between IC50 and Ki?
A3: The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[1] The Ki, or inhibition constant, is a thermodynamic equilibrium constant that reflects the binding affinity of the inhibitor to the target.[1] Unlike the IC50, the Ki is a fixed value. For competitive inhibitors, the IC50 value can be converted to a Ki value using the Cheng-Prusoff equation.[1]
Q4: SMI-123 is not showing any effect in my cell-based assay. What could be the problem?
A4: There are several potential reasons for a lack of effect. First, ensure that the compound is soluble and stable in your cell culture medium. Poor solubility can lead to a lower effective concentration. Second, verify the activity of your SMI-123 stock solution. Third, consider the possibility that the target kinase is not active or is not playing a critical role in the signaling pathway under your experimental conditions. Finally, the concentration range tested may be too low.
Q5: I am observing significant cell death in my experiments. How can I distinguish between targeted inhibition and general cytotoxicity?
A5: It is crucial to perform a cytotoxicity assay in parallel with your functional assays.[3] Assays such as the MTT, or Trypan Blue exclusion can determine the concentration at which SMI-123 induces cell death.[4][5] If the cytotoxic concentration is much higher than the concentration required for target inhibition, the observed effects in your functional assays are more likely to be specific. A large therapeutic window between the effective concentration and the cytotoxic concentration is desirable.
Troubleshooting Guides
Problem 1: High Variability in Dose-Response Data
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and consistent cell numbers in each well. |
| Pipetting errors | Use calibrated pipettes and be meticulous with serial dilutions. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
| Compound precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. |
| Contamination | Regularly check for microbial contamination in your cell cultures. |
Problem 2: No Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Inactive compound | Verify the integrity and activity of your SMI-123 stock. If possible, use a fresh batch. |
| Incorrect concentration range | Test a broader range of concentrations, extending to higher micromolar ranges if necessary. |
| Low target expression/activity | Confirm the expression and activity of the target kinase in your cell line using methods like Western Blot. |
| Cell permeability issues | If using a cell-based assay, the compound may not be effectively entering the cells. Consider using a biochemical assay to confirm target engagement. |
| Assay conditions not optimal | Re-evaluate your assay parameters, such as incubation time and substrate concentration. |
Problem 3: Unexpected Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High inhibitor concentration | Use the lowest effective concentration of SMI-123 to minimize the risk of off-target effects.[1] |
| Non-specific binding | Some compounds can bind non-specifically to other proteins at high concentrations. |
| Inhibition of related kinases | Many kinase inhibitors have activity against multiple kinases due to the conserved nature of the ATP-binding pocket.[6] Consider performing a kinome-wide selectivity panel. |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay
This protocol is a general guideline for a radiometric in vitro kinase assay to determine the biochemical potency of SMI-123.[1][7][8]
Materials:
-
Purified active target kinase
-
Kinase-specific substrate
-
SMI-123
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Non-radiolabeled ATP
-
SDS-PAGE sample buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of SMI-123 in kinase reaction buffer.
-
In a microcentrifuge tube, combine the purified kinase, substrate, and the diluted SMI-123 or vehicle control.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km of the kinase for ATP, if known.[9]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of radioactivity into the substrate using a phosphorimager.
-
Plot the percentage of inhibition against the log of SMI-123 concentration to determine the IC50.
Protocol 2: Western Blot for Downstream Signaling
This protocol describes how to assess the effect of SMI-123 on the phosphorylation of a downstream target of the kinase in a cell-based assay.[10][11][12]
Materials:
-
Cell line of interest
-
SMI-123
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the downstream target)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of SMI-123 or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
Protocol 3: MTT Cell Viability Assay
This protocol outlines the steps for an MTT assay to evaluate the cytotoxicity of SMI-123.[4][5][13]
Materials:
-
Cell line of interest
-
SMI-123
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a mixture of isopropanol and DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of SMI-123 concentrations or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[4]
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by SMI-123.
Experimental Workflow: Dose-Response Analysis
Caption: Workflow for dose-response analysis of SMI-123.
Troubleshooting Logic
Caption: Troubleshooting decision tree for SMI-123 experiments.
References
- 1. In vitro kinase activity assay [bio-protocol.org]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Selective Cytotoxicity in Chronic Myeloid Leukemia (K-562) Cells Induced by 532 nm LASER Irradiation Without Exogenous Photosensitizers [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting In Vivo Inactivity of Small Molecule Probes
This guide is intended for researchers, scientists, and drug development professionals who are encountering a lack of efficacy with their small molecule probe, exemplified here as ML094 , in in vivo models despite promising in vitro activity. This resource provides a structured approach to troubleshooting common issues and suggests key experiments to diagnose the underlying cause.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is potent in my in vitro assays, but shows no activity in my animal models. What are the most common reasons for this discrepancy?
The transition from in vitro to in vivo is a significant hurdle in drug discovery. A frequent cause for this discrepancy is a suboptimal pharmacokinetic (PK) or pharmacodynamic (PD) profile. The primary areas to investigate are:
-
Poor Pharmacokinetics (ADME): The compound may not be reaching its intended target in sufficient concentrations for a long enough duration. This encompasses issues with Absorption, Distribution, Metabolism, and Excretion (ADME).
-
Lack of Target Engagement: The compound may not be binding to its intended target in the complex in vivo environment.
-
In vivo Target Irrelevance: The in vitro target may not be a key driver of the disease phenotype in the in vivo model.
-
Off-Target Effects: The compound could be interacting with other biological molecules in a way that negates its intended effect or causes toxicity.
-
Formulation and Administration Issues: The compound may not be soluble or stable in the formulation used for animal dosing.
Troubleshooting Guide
Issue 1: Is this compound reaching the target tissue? (Pharmacokinetics)
A primary reason for in vivo failure is poor drug exposure at the site of action. This can be systematically evaluated by conducting a pharmacokinetic study.
Troubleshooting Questions:
-
Is the compound being absorbed?
-
After oral administration, is the compound detectable in plasma? Low oral bioavailability can be a significant hurdle.
-
-
Is the compound rapidly cleared from circulation?
-
A short plasma half-life (t½) can prevent the compound from reaching therapeutic concentrations. This is often due to rapid metabolism or excretion.
-
-
Does the compound distribute to the target tissue?
-
High plasma protein binding or inability to cross biological membranes (like the blood-brain barrier for CNS targets) can limit the amount of free drug available to engage the target.
-
Illustrative Data: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 2 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 1500 | 50 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng·h/mL) | 850 | 95 |
| t½ (h) | 0.5 | 0.6 |
| Bioavailability (%) | - | 2.2 |
Interpretation: The data above suggests very poor oral bioavailability and a short half-life for this compound, which are common reasons for a lack of in vivo activity.
Recommended Experiment: Mouse Pharmacokinetic Study
A detailed protocol for a basic pharmacokinetic study is provided in the "Experimental Protocols" section below.
Issue 2: Is this compound being rapidly metabolized?
High metabolic turnover is a frequent cause of low in vivo exposure. In vitro metabolism assays can provide predictive insights into a compound's metabolic stability.
Troubleshooting Questions:
-
Is the compound stable in liver microsomes or hepatocytes?
-
Rapid degradation in these systems is indicative of extensive phase I (e.g., CYP450-mediated) or phase II (e.g., glucuronidation) metabolism.
-
-
What is the predicted in vivo clearance?
-
Data from in vitro metabolic stability assays can be used to predict the hepatic clearance of a compound.
-
Illustrative Data: In Vitro Metabolic Stability of this compound
| System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse Liver Microsomes | < 5 | 250 |
| Human Liver Microsomes | 8 | 150 |
Interpretation: The short half-life in liver microsomes suggests that this compound is subject to rapid metabolism, which is consistent with the poor in vivo exposure observed in the PK study.
Recommended Experiment: In Vitro Metabolic Stability Assay
A detailed protocol for a microsomal stability assay is provided in the "Experimental Protocols" section below.
Issue 3: Is this compound engaging its target in vivo?
Even with adequate exposure, a compound must bind to its target to exert a biological effect. Direct measurement of target engagement in a cellular or in vivo setting is crucial.
Troubleshooting Questions:
-
Does the compound bind to its target in a cellular context?
-
Cellular thermal shift assays (CETSA) or NanoBRET/BRET assays can confirm target binding in live cells.
-
-
Is there evidence of downstream target modulation in vivo?
-
After dosing animals with this compound, can you observe a change in a biomarker that is downstream of the target? (e.g., phosphorylation of a substrate for a kinase target).
-
Recommended Experiment: In Vivo Target Engagement (Biomarker) Study
A general protocol for an in vivo biomarker study is provided in the "Experimental Protocols" section below.
Visual Guides
Caption: Troubleshooting workflow for in vivo inactivity.
Caption: Example signaling pathway for this compound target engagement.
Caption: Relationship between ADME properties and in vivo activity.
Experimental Protocols
Protocol 1: Mouse Pharmacokinetic (PK) Study
-
Animal Model: C57BL/6 mice (n=3 per time point).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dosing:
-
IV group: Administer 2 mg/kg via tail vein injection.
-
PO group: Administer 10 mg/kg via oral gavage.
-
-
Sample Collection: Collect blood samples (e.g., via retro-orbital bleed) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma.
-
Bioanalysis:
-
Extract this compound from plasma using protein precipitation (e.g., with acetonitrile containing an internal standard).
-
Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and t½.
Protocol 2: In Vitro Microsomal Stability Assay
-
Materials: Mouse liver microsomes (MLM), NADPH regenerating system, this compound, and a positive control compound (e.g., verapamil).
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, MLM, and this compound (final concentration, e.g., 1 µM).
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound.
-
Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the line can be used to calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 3: In Vivo Target Engagement (Biomarker) Study
-
Animal Model and Dosing: Use the same animal model and formulation as the efficacy study. Dose animals with this compound at a concentration expected to be effective, and include a vehicle control group.
-
Tissue Collection: At a time point corresponding to the expected Tmax or a therapeutically relevant duration, euthanize the animals and collect the target tissue (e.g., tumor, brain).
-
Lysate Preparation: Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Biomarker Analysis:
-
Measure the level of the target biomarker in the tissue lysates. This can be done using various techniques, such as:
-
Western Blot: To measure the phosphorylation state of a downstream substrate.
-
ELISA: For quantitative measurement of a protein biomarker.
-
qPCR: To measure changes in the expression of a target gene.
-
-
-
Data Analysis: Compare the level of the biomarker in the this compound-treated group to the vehicle-treated group to determine if there is a statistically significant modulation of the target pathway.
ML094 Cellular Model Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML094 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1).[1]
Q2: I am not observing the expected biological effect of this compound in my cell-based assays. Is the compound inactive?
It is a known limitation that this compound, despite its high potency in biochemical assays, frequently lacks activity in cellular models.[1] This is not necessarily due to the compound being inherently inactive, but rather due to its unfavorable properties for use in a cellular context.
Q3: Why does this compound lack activity in cellular assays?
Several factors are hypothesized to contribute to the lack of cellular activity of this compound:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[1]
-
Intracellular Hydrolysis: this compound contains a terminal ester moiety which may be susceptible to hydrolysis by intracellular esterases, leading to its inactivation.[1]
-
Species Specificity: The inhibitor may not be active against the murine 12-lipoxygenase (m12-LOX), which is the murine ortholog of human 15-LOX-1.[1]
Troubleshooting Guide
Issue: No observable inhibition of 15-LOX-1 activity in a cellular experiment.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Increase the concentration of this compound. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations. 2. Increase the incubation time to allow for more compound to potentially enter the cells. 3. Consider using a cell line with known high permeability or using permeabilizing agents, though this can impact cell health. |
| Intracellular Hydrolysis | 1. This is an inherent property of the molecule and cannot be easily overcome in a cellular context. 2. Consider using a more stable analog, such as ML351, which is designed for improved cellular activity.[1] |
| Species Specificity (if using murine cells) | 1. Confirm the species of your cell line. 2. If using a murine cell line, the lack of activity against m12-LOX is a likely cause.[1] 3. Switch to a human cell line expressing 15-LOX-1 or use an inhibitor with known activity against the murine ortholog. |
| Experimental Error | 1. Verify the concentration and integrity of your this compound stock solution. 2. Ensure your assay for 15-LOX-1 activity is validated and running correctly. 3. Include appropriate positive and negative controls in your experiment. |
Quantitative Data Summary
The following table summarizes the key properties of this compound and compares it to a more recent, cell-active 15-LOX-1 inhibitor, ML351.
| Compound | Potency (IC₅₀) | Selectivity | Cellular Activity | Potential Limitations |
| This compound | 14 nM[1] | Yes (against related isozymes)[1] | No[1] | Poor cell permeability, intracellular hydrolysis, inactivity against m12-LOX.[1] |
| ML351 | 200 nM[1] | Yes (no activity against related isozymes or COX-1/2)[1] | Yes[1] | Lower potency compared to this compound. |
Key Experimental Protocols
1. 15-Lipoxygenase-1 (15-LOX-1) Enzymatic Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of this compound on purified 15-LOX-1.
-
Methodology:
-
Purified human 15-LOX-1 enzyme is used.
-
The enzyme (e.g., 40 nM final concentration) is dispensed into a 1536-well plate.[1]
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The formation of the product, 15-hydroperoxyeicosatetraenoic acid (15-HPETE), is monitored by a suitable detection method, such as UV-Vis spectroscopy or a fluorescent probe.
-
The IC₅₀ value is calculated from the dose-response curve.
-
2. Cellular Assay for 15-LOX-1 Activity
-
Objective: To assess the ability of this compound to inhibit 15-LOX-1 within a cellular context.
-
Methodology:
-
Select a suitable human cell line that endogenously expresses 15-LOX-1 or has been engineered to do so.
-
Plate the cells and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells to induce 15-LOX-1 activity (e.g., with a calcium ionophore or cytokine).
-
Lyse the cells and measure the levels of 15-LOX-1 products (e.g., 15-HETE) using methods like ELISA or LC-MS/MS.
-
Determine the effect of this compound on product formation compared to a vehicle control.
-
Visualizations
Caption: Simplified signaling pathway of 15-LOX-1 and the inhibitory action of this compound.
Caption: Troubleshooting workflow for the lack of cellular activity of this compound.
Caption: Logical relationship between this compound's properties and its cellular limitations.
References
Technical Support Center: Improving the Experimental Utility of ML094
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 15-Lipoxygenase-1 (15-LOX-1) inhibitor, ML094. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of human 15-Lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids.[1][2] In biochemical assays, it demonstrates high potency with an IC50 in the low nanomolar range.[1][2]
Q2: I'm observing high potency in my biochemical assays with this compound, but little to no activity in my cell-based assays. Is this a known issue?
Yes, this is a well-documented challenge with this compound. While it is a highly potent inhibitor of purified 15-LOX-1 enzyme, it consistently shows poor activity in cell-based assays.[1][2] This discrepancy is a primary hurdle in its experimental use.
Q3: What are the likely reasons for this compound's poor performance in cell-based assays?
The lack of cellular activity is likely due to one or a combination of the following factors:
-
Poor Cell Permeability: The physicochemical properties of this compound may hinder its ability to efficiently cross the cell membrane and reach its intracellular target.
-
Intracellular Ester Hydrolysis: this compound contains an ester moiety which may be susceptible to hydrolysis by intracellular esterases. This would result in the formation of an inactive metabolite.[1][2]
Q4: How can I troubleshoot the poor cellular activity of this compound?
Addressing the poor cellular activity of this compound requires a systematic troubleshooting approach. The following steps are recommended:
-
Confirm Compound Integrity and Purity: Ensure the this compound stock is of high purity and has not degraded.
-
Optimize Assay Conditions: Systematically vary parameters such as incubation time, cell density, and serum concentration.
-
Assess Cell Permeability: Conduct a cell permeability assay, such as the Caco-2 permeability assay, to quantify the extent to which this compound can enter the cells.
-
Investigate Ester Hydrolysis: Perform an ester hydrolysis assay to determine the stability of this compound in the presence of cell lysates or esterase enzymes.
-
Consider Co-incubation with Permeabilizing Agents or Esterase Inhibitors: As a workaround, experiments could be designed with agents that enhance membrane permeability or inhibit general esterases, although this can introduce confounding variables.
Q5: Are there any analogs or alternative inhibitors of 15-LOX-1 with better cell-based activity?
Yes, the compound ML351 was developed as a follow-up to this compound and exhibits improved cell-based activity.[1] ML351 is also a potent and selective 15-LOX-1 inhibitor but was designed to have better physicochemical properties, leading to enhanced cell permeability and stability.[1][3][4][5] For researchers encountering persistent issues with this compound in cellular contexts, switching to ML351 is a recommended alternative.
Quantitative Data
Table 1: Physicochemical and Potency Data for this compound and ML351
| Property | This compound | ML351 |
| Target | 15-Lipoxygenase-1 (15-LOX-1) | 15-Lipoxygenase-1 (15-LOX-1) |
| Biochemical IC50 | ~14 nM | ~200 nM |
| Cell-Based Activity | Poor/Inactive | Active |
| Known Liabilities | Poor cell permeability, potential ester hydrolysis | Lower biochemical potency than this compound |
| Alternative Compound | N/A | This compound (for higher in vitro potency) |
Experimental Protocols
Protocol 1: General 15-Lipoxygenase (15-LOX) Inhibition Assay (Biochemical)
This protocol is a general method for assessing the inhibitory activity of compounds against purified 15-LOX enzyme.
Materials:
-
Purified human 15-LOX-1 enzyme
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
This compound (or other inhibitors) dissolved in DMSO
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of 15-LOX-1 enzyme in cold borate buffer. Keep the enzyme solution on ice.
-
Prepare the substrate solution of linoleic acid in borate buffer.
-
In a quartz cuvette, combine the borate buffer, DMSO (for control) or this compound solution, and the enzyme solution. Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate to the cuvette.
-
Immediately measure the increase in absorbance at 234 nm over time (typically 5 minutes). This wavelength corresponds to the formation of the conjugated diene product.
-
Calculate the rate of reaction and determine the percent inhibition by comparing the rate in the presence of this compound to the control.
-
To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Caco-2 Cell Permeability Assay
This assay is used to assess the intestinal permeability of a compound and can be adapted to evaluate general cell permeability.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
This compound dissolved in a suitable vehicle (e.g., DMSO, final concentration ≤ 1%)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add this compound solution to the apical (A) side of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, in a separate set of wells, add this compound to the basolateral side and collect samples from the apical side.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound on the receiver side
-
A is the surface area of the membrane
-
C0 is the initial concentration on the donor side
-
Protocol 3: Ester Hydrolysis Assay
This assay helps determine the stability of an ester-containing compound in the presence of esterases.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Porcine liver esterase (or cell lysate from the cell line of interest)
-
Acetonitrile
-
LC-MS/MS for quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of porcine liver esterase or cell lysate in PBS.
-
In a microcentrifuge tube, combine the PBS, this compound solution, and the esterase/lysate solution.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of intact this compound and the appearance of its hydrolyzed product.
-
Calculate the rate of hydrolysis and the half-life of this compound under these conditions.
Visualizations
Caption: Simplified signaling pathway of 15-Lipoxygenase-1 (15-LOX-1).
Caption: Troubleshooting workflow for experiments with this compound.
Caption: Logical relationship between the problem and solutions for this compound.
References
- 1. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HUMAN 15-LOX-1 ACTIVE SITE MUTATIONS ALTER INHIBITOR BINDING AND DECREASE POTENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. diabetesjournals.org [diabetesjournals.org]
Validation & Comparative
ML094: A Potent and Selective Inhibitor of 15-Lipoxygenase-1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the lipoxygenase inhibitor ML094, detailing its selectivity and the experimental protocols for its validation.
This compound has been identified as a highly potent inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases.[1] While exhibiting impressive in vitro activity, it is crucial to note that this compound has demonstrated a lack of efficacy in cell-based assays.[1][2] This guide delves into the specifics of this compound's selectivity against other human lipoxygenase isoforms.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of human lipoxygenase enzymes to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Target | This compound IC50 | Reference Compound (if applicable) |
| Human 15-LOX-1 (12/15-LOX) | 14 nM | - |
| Human 5-LOX | > 50 µM | - |
| Human 12-LOX | > 50 µM | - |
| Human 15-LOX-2 | > 50 µM | - |
Data sourced from quantitative high-throughput screening (qHTS) and subsequent selectivity profiling.
The data clearly indicates that this compound is a highly selective inhibitor for 15-LOX-1, with significantly lower to no activity against other major lipoxygenase isoforms at concentrations up to 50 µM.
Comparative Analysis with Other Lipoxygenase Inhibitors
To provide a broader context, the following table compares the IC50 values of other known lipoxygenase inhibitors.
| Inhibitor | 15-LOX-1 IC50 | 5-LOX IC50 | 12-LOX IC50 | 15-LOX-2 IC50 |
| This compound | 14 nM | > 50 µM | > 50 µM | > 50 µM |
| ML351 | 200 nM | > 50 µM | > 50 µM | > 50 µM |
| PD-146176 | 810 nM | - | - | - |
| BLX-2477 | 99 nM | - | - | - |
Note: Data for comparative inhibitors is sourced from various publications and may have been determined under different experimental conditions.
Experimental Protocols
The determination of lipoxygenase inhibition by this compound was primarily conducted using a biochemical UV-Vis spectrophotometric assay.
Lipoxygenase Inhibition Assay (UV-Vis based)
This assay measures the enzymatic activity of lipoxygenases by monitoring the formation of conjugated dienes, which absorb light at 234 nm.
Materials:
-
Purified recombinant human lipoxygenase enzymes (15-LOX-1, 5-LOX, 12-LOX, 15-LOX-2)
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Dimethyl sulfoxide (DMSO, for inhibitor dilution)
-
Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Preparation: A working solution of the specific lipoxygenase enzyme is prepared in the assay buffer.
-
Inhibitor Preparation: this compound is serially diluted in DMSO to achieve a range of desired concentrations.
-
Reaction Mixture: The reaction is initiated by adding the lipoxygenase enzyme to the assay buffer containing the substrate (arachidonic acid) and the test inhibitor (this compound) or DMSO control.
-
Spectrophotometric Measurement: The increase in absorbance at 234 nm is monitored over time, which corresponds to the rate of product formation.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curve. The percent inhibition for each this compound concentration is determined relative to the DMSO control.
-
IC50 Determination: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Lipoxygenase Pathway and Inhibition
The following diagrams illustrate the arachidonic acid cascade and the point of inhibition by this compound.
Caption: Arachidonic acid cascade and this compound's selective inhibition of 15-LOX-1.
Caption: Workflow for determining the IC50 of this compound against lipoxygenases.
References
For researchers engaged in the study of inflammatory pathways and the development of targeted therapeutics, the selectivity of an enzyme inhibitor is a critical parameter. ML094, a potent inhibitor of human 15-lipoxygenase-1 (15-LOX-1), has demonstrated significant promise in preclinical studies. This guide provides a comprehensive comparison of the cross-reactivity of this compound with related enzymes in the arachidonic acid cascade, supported by experimental data and detailed protocols to aid in the objective assessment of its performance.
Data Presentation: Inhibitory Potency of this compound
The selectivity of this compound was evaluated against a panel of key enzymes involved in arachidonic acid metabolism, including other lipoxygenase (LOX) isoforms and cyclooxygenase (COX) enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these targets.
| Enzyme Target | This compound IC50 (nM) |
| Human 15-LOX-1 | 14 |
| Human 5-LOX | > 50,000 |
| Human 12-LOX | > 50,000 |
| Human 15-LOX-2 | > 50,000 |
| Human COX-1 | > 50,000 |
| Human COX-2 | > 50,000 |
Data compiled from publicly available research.
The data clearly indicates that this compound is a highly potent and selective inhibitor of 15-LOX-1, with negligible activity against other tested lipoxygenase isozymes and both COX isoforms at concentrations up to 50 µM.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental methodologies are crucial. The following protocols outline the key assays used to determine the inhibitory activity of this compound.
Lipoxygenase (LOX) Inhibition Assay (UV-Vis Spectrophotometry)
This assay measures the enzymatic activity of 5-LOX, 12-LOX, and 15-LOX-1/2 by monitoring the formation of conjugated dienes, which absorb light at 234 nm.
Materials:
-
Purified recombinant human 5-LOX, 12-LOX, 15-LOX-1, and 15-LOX-2 enzymes
-
Linoleic acid or arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffers:
-
5-LOX: 25 mM HEPES (pH 7.3), 0.3 mM CaCl₂, 0.1 mM EDTA, 0.2 mM ATP, 0.01% Triton X-100
-
12-LOX: 25 mM HEPES (pH 8.0), 0.01% Triton X-100
-
15-LOX-1 & 15-LOX-2: 25 mM HEPES (pH 7.5), 0.01% Triton X-100
-
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. Generate a series of dilutions to test a range of concentrations.
-
In a quartz cuvette, combine the respective reaction buffer and the appropriate enzyme solution.
-
Add the desired concentration of this compound or DMSO (for control) to the cuvette and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid, typically 10 µM final concentration).
-
Immediately monitor the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.
-
Calculate the initial reaction rate from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX-1 and COX-2.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
This compound (test inhibitor)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate and plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
To the wells of a 96-well plate, add Tris-HCl buffer, heme, and the respective COX enzyme.
-
Add the desired concentration of this compound or DMSO (for control) to the wells and incubate for a short period.
-
Add TMPD to all wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm over time using a microplate reader.
-
Calculate the reaction rate and determine the percent inhibition for each this compound concentration.
-
Calculate the IC50 value as described for the LOX assay.
Mandatory Visualization
To visualize the scientific context of this compound's activity, the following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow.
Caption: Arachidonic Acid Metabolism Pathway and the specific inhibitory action of this compound on 15-LOX-1.
Caption: General experimental workflow for determining the IC50 value of this compound against target enzymes.
A Comparative Guide to ML094 and Natural Product Inhibitors of 15-Lipoxygenase-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic inhibitor ML094 with a selection of natural product-derived inhibitors of 15-lipoxygenase-1 (15-LOX-1). 15-LOX-1 is a critical enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that play a significant role in inflammatory processes and the pathology of various diseases, including cancer and neurodegenerative disorders. The development of potent and selective 15-LOX-1 inhibitors is therefore a key area of interest for therapeutic intervention.
This document presents a comparative analysis of the inhibitory potency of these compounds, details the experimental methodologies used for their characterization, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation: A Comparative Analysis of Inhibitory Potency
The inhibitory efficacy of this compound and several natural product inhibitors against 15-LOX-1 is summarized in the table below. It is important to note that the IC50 values presented have been collated from various independent studies. Direct comparison of these values should be approached with caution, as experimental conditions such as enzyme and substrate concentrations, as well as the specific assay employed, can influence the results.
| Inhibitor | Type | Source Organism | 15-LOX-1 IC50 | Cellular Potency | Reference(s) |
| This compound | Oxadiazole Derivative | Synthetic | 14 nM | Lacks cell permeability | |
| Baicalein | Flavonoid | Scutellaria baicalensis | 1.6 µM | Cell-permeable, modulates cell adhesion and migration | |
| Curcumin | Curcuminoid | Curcuma longa | ~8 µM (for general lipoxygenase) | Blood-brain barrier permeable | |
| Licochalcone B | Chalconoid | Chinese Herbal Medicine | 9.67 µM | Inhibits TNF-α release in cells | Not explicitly stated in provided search results |
| Eriodictyol | Flavanone | Chinese Herbal Medicine | 18.99 µM | Inhibits TNF-α release in cells | Not explicitly stated in provided search results |
| Acetyl-11-keto-β-boswellic acid (AKBA) | Triterpenoid | Boswellia serrata | Potent 5-LOX inhibitor, also affects 15-LOX-1 | Orally active |
Key Observations:
-
This compound stands out for its exceptional in vitro potency with a nanomolar IC50 value, highlighting its high affinity for the 15-LOX-1 active site. However, its utility in cellular or in vivo models is limited by its poor cell permeability.
-
Natural product inhibitors , while generally exhibiting lower in vitro potency (in the micromolar range), often possess favorable properties such as cell permeability and demonstrated activity in cellular assays.
-
Baicalein has been shown to be a cell-permeable flavonoid that not only inhibits 15-LOX-1 but also influences cellular processes like adhesion and migration, suggesting a broader biological activity.
-
Curcumin is a well-known anti-inflammatory agent with lipoxygenase inhibitory activity and the ability to cross the blood-brain barrier, making it an interesting candidate for neurological applications.
-
Licochalcone B and Eriodictyol have demonstrated inhibition of 15-LOX and anti-inflammatory effects in cellular models by reducing TNF-α release.
-
Acetyl-11-keto-β-boswellic acid (AKBA) is a potent inhibitor of the related enzyme 5-lipoxygenase and has also been shown to interact with 15-LOX-1, suggesting a multi-target profile.
Experimental Protocols
The determination of 15-LOX-1 inhibitory activity is commonly performed using a spectrophotometric assay. The following is a generalized protocol based on methods described in the literature.
Spectrophotometric Assay for 15-LOX-1 Inhibition
Principle:
This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene hydroperoxide product from a polyunsaturated fatty acid substrate, such as linoleic acid or arachidonic acid. The product, for instance, 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid, absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity. Inhibitors will cause a decrease in the rate of this absorbance change.
Materials:
-
Purified human 15-LOX-1 enzyme
-
Substrate: Linoleic acid or arachidonic acid
-
Buffer: Typically a borate buffer (pH 9.0) or Tris-HCl buffer (pH 7.4)
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis Spectrophotometer capable of kinetic measurements at 234 nm
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (typically room temperature or 37°C).
-
Prepare a stock solution of the substrate (e.g., linoleic acid) in ethanol and then dilute to the final working concentration in the assay buffer.
-
Prepare stock solutions of the inhibitor (e.g., this compound or natural products) in DMSO at various concentrations.
-
-
Assay Protocol:
-
To a quartz cuvette, add the assay buffer.
-
Add a specific volume of the inhibitor solution (or DMSO for the control).
-
Add the 15-LOX-1 enzyme solution and incubate for a short period (e.g., 5 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to the cuvette.
-
Immediately start monitoring the increase in absorbance at 234 nm over a set period (e.g., 5 minutes) using the kinetic mode of the spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V) from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 where V_control is the rate of the reaction with the solvent control (DMSO) and V_inhibitor is the rate with the inhibitor.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of 15-LOX-1 in Inflammation
Caption: 15-LOX-1 signaling pathway in inflammation.
Experimental Workflow for 15-LOX-1 Inhibitor Screening
Caption: Workflow for screening and validating 15-LOX-1 inhibitors.
ML351 vs. ML094 for In Vivo Studies: A Comparative Guide
For researchers and drug development professionals investigating the role of 15-lipoxygenase-1 (15-LOX-1) in disease models, the choice of a chemical probe is critical. Both ML351 and ML094 have emerged as potent inhibitors of this enzyme, yet their utility in in vivo settings differs dramatically. This guide provides a comprehensive comparison of ML351 and this compound, focusing on their biochemical potency, selectivity, pharmacokinetic profiles, and demonstrated efficacy in preclinical models, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | ML351 | This compound |
| In Vitro Potency (IC50 for 15-LOX-1) | ~200 nM | < 10-14 nM |
| Cell-Based Assay Activity | Yes | No |
| In Vivo Activity | Demonstrated Efficacy | Lacks Activity |
| Blood-Brain Barrier Permeability | Yes | Not Applicable |
Biochemical Potency and Selectivity
Both ML351 and this compound were identified as potent inhibitors of human 15-LOX-1. However, this compound exhibits significantly higher potency in biochemical assays. This initial promise, however, does not translate to a cellular or whole-organism context.
Table 1: Inhibitory Potency (IC50) Against 15-LOX-1
| Compound | IC50 (nM) |
| ML351 | 200[1] |
| This compound | 14 |
ML351 has been profiled for its selectivity against other lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, demonstrating a favorable selectivity profile.[1]
Table 2: Selectivity Profile of ML351
| Enzyme | IC50 (µM) |
| 15-LOX-1 | 0.2 |
| 5-LOX | > 50[2] |
| Platelet 12-LOX | > 100[2] |
| 15-LOX-2 | Inactive |
| COX-1 | Inactive |
| COX-2 | Inactive |
Pharmacokinetics and In Vivo Performance: The Decisive Advantage of ML351
The critical distinction between ML351 and this compound lies in their performance in biological systems beyond purified enzymes. This compound lacks activity in cell-based assays and, consequently, in vivo. This is attributed to poor cell permeability or intracellular hydrolysis of its ester moiety.
In stark contrast, ML351 was designed to overcome these limitations and exhibits a pharmacokinetic profile suitable for in vivo studies, including excellent brain penetration.
Table 3: Pharmacokinetic Properties of ML351
| Parameter | Value |
| Half-life (T1/2) | ~1 hour (plasma and brain)[1] |
| Max Concentration (Cmax) in Plasma | 13.8 µM[1] |
| Max Concentration (Cmax) in Brain | 28.8 µM[1] |
| Brain/Plasma Ratio | 2.8[1] |
This favorable pharmacokinetic profile has enabled the successful use of ML351 in preclinical models, most notably in ischemic stroke.
In Vivo Efficacy of ML351: A Case Study in Ischemic Stroke
ML351 has been shown to significantly reduce infarct size in a mouse model of ischemic stroke, highlighting its potential as a neuroprotective agent.[1]
Experimental Protocol: Murine Model of Ischemic Stroke
A commonly used model to assess the efficacy of neuroprotective compounds like ML351 is the transient middle cerebral artery occlusion (tMCAO) model in mice.
-
Animal Model : Adult male C57BL/6 mice are typically used.
-
Anesthesia : Anesthesia is induced and maintained with isoflurane.
-
Surgical Procedure :
-
A midline cervical incision is made to expose the right common carotid artery (CCA).
-
The external carotid artery (ECA) and internal carotid artery (ICA) are carefully isolated.
-
A 6-0 nylon monofilament suture with a silicone-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a defined period, typically 60 minutes.
-
-
Reperfusion : The suture is withdrawn to allow for reperfusion of the MCA territory.
-
Drug Administration :
-
ML351 is formulated in a vehicle suitable for injection (e.g., a solution of DMSO, PEG300, Tween80, and saline).
-
ML351 (e.g., 50 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection at the time of reperfusion.
-
-
Outcome Assessment :
-
Neurological Deficit Scoring : Neurological function is assessed at various time points post-reperfusion (e.g., 24 and 72 hours) using a standardized scoring system.
-
Infarct Volume Measurement : At the study endpoint, brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
Signaling Pathways and Experimental Workflows
12/15-Lipoxygenase Signaling Pathway in Ischemic Stroke
The 12/15-lipoxygenase (12/15-LOX) enzyme plays a crucial role in the pathophysiology of ischemic stroke. Following an ischemic event, the release of arachidonic acid from cell membranes provides the substrate for 12/15-LOX. The enzymatic activity of 12/15-LOX leads to the production of lipid hydroperoxides, which contribute to oxidative stress, neuroinflammation, and ultimately, neuronal cell death.
Caption: 12/15-LOX signaling cascade in ischemic stroke and the inhibitory action of ML351.
Experimental Workflow for In Vivo Efficacy Testing
The process of evaluating a compound's efficacy in an animal model of disease follows a structured workflow, from model induction to data analysis.
Caption: Workflow for assessing the in-vivo efficacy of ML351 in a mouse stroke model.
Conclusion
While this compound demonstrates superior potency in biochemical assays, its lack of cell permeability and subsequent inactivity in vivo render it unsuitable as a chemical probe for studying the physiological roles of 15-LOX-1. In contrast, ML351, with its well-characterized in vitro potency, selectivity, favorable pharmacokinetic profile, and proven efficacy in a preclinical disease model, stands as the superior choice for in vivo investigations. For researchers aiming to elucidate the function of 15-LOX-1 in complex biological systems, ML351 provides a reliable and validated tool.
References
Comparative Analysis of ML094 and Other Oxadiazole Inhibitors in Lipoxygenase Inhibition
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative performance of ML094 and other oxadiazole-based inhibitors targeting lipoxygenase enzymes. This guide provides a structured overview of their potency, selectivity, and underlying mechanisms, supported by experimental data and detailed protocols.
The oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Within this class, this compound has been identified as a highly potent inhibitor of human 12/15-lipoxygenase (h12/15-LOX), an enzyme implicated in various inflammatory diseases, including stroke and atherosclerosis. This guide provides a comparative analysis of this compound and other notable lipoxygenase inhibitors, with a focus on their quantitative performance and the experimental methodologies used for their evaluation.
Performance Comparison of Lipoxygenase Inhibitors
The inhibitory activities of this compound and other relevant compounds against lipoxygenase enzymes are summarized in the table below. The data highlights the exceptional in vitro potency of this compound against h12/15-LOX.
| Compound | Target Enzyme | Inhibitor Class | IC50 | Cellular Activity | Key Findings & Limitations |
| This compound | human 12/15-LOX | 1,3,4-Oxadiazole | < 10 nM[1] | Inactive | Highly potent in vitro, but lacks activity in cell-based assays, potentially due to ester hydrolysis.[1] |
| ML351 | human 12/15-LOX | Oxazole-4-carbonitrile | 200 nM[1] | Active | Demonstrates in vivo activity in a mouse model of ischemic stroke.[1] |
| PD-146176 | rabbit reticulocyte 12/15-LOX | Indole-based | 810 nM[2] | Active in vivo | An early indole-based inhibitor with in vivo activity against atherosclerosis.[2] |
| Compound 99089 | human 12/15-LOX | Not specified | 3.4 µM | Active (ex vivo) | Parent molecule for a new series of inhibitors with ex vivo activity in a mouse neuronal cell line.[1] |
| Compound 4e | LOX-5, LOX-12, LOX-15 | 1,3,4-Oxadiazole | Not specified for 12/15-LOX | Not specified | A 2,5-disubstituted 1,3,4-oxadiazole derivative showing inhibitory activity against multiple LOX isoforms. |
Mechanism of Action: The Lipoxygenase Pathway
Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of pro-inflammatory lipid mediators such as hydroxyeicosatetraenoic acids (HETEs).[3] The 12/15-LOX enzyme, in particular, is a key player in inflammatory and oxidative stress-related pathologies.[3] Inhibitors like this compound block the active site of 12/15-LOX, thereby preventing the synthesis of these inflammatory mediators.
Figure 1: Simplified signaling pathway of lipoxygenase-mediated inflammation and the point of intervention for inhibitors like this compound.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
Lipoxygenase Inhibition Assay (UV-Vis Spectrophotometry)
This assay is a standard method for determining the inhibitory potency of compounds against lipoxygenase enzymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against a specific lipoxygenase isozyme.
Principle: The activity of lipoxygenase is monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product from a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid). The rate of this reaction is measured in the presence and absence of the inhibitor to determine the percentage of inhibition.
Materials:
-
Enzyme: Purified recombinant human 12/15-lipoxygenase.
-
Substrate: Linoleic acid or arachidonic acid.
-
Buffer: 0.2 M Borate buffer (pH 9.0) or 25 mM HEPES buffer (pH 7.5).[4]
-
Inhibitor: Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: UV-Vis spectrophotometer.
Procedure:
-
Preparation of Reagents:
-
Prepare the buffer solution and bring it to the desired pH.
-
Prepare a stock solution of the substrate. For example, a 250 µM solution of linoleic acid can be made by mixing linoleic acid and ethanol, then diluting with the borate buffer.[4]
-
Prepare a stock solution of the purified enzyme in the buffer. The final concentration in the assay is typically in the nanomolar range (e.g., ~40 nM).
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent.
-
-
Assay Protocol:
-
The reaction is typically carried out in a 2 mL final volume in a quartz cuvette.
-
To the cuvette, add the buffer, the enzyme solution, and the inhibitor solution (or solvent for the control).
-
Incubate the mixture for a defined period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5 minutes) using the spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Figure 2: Experimental workflow for the UV-Vis spectrophotometric lipoxygenase inhibition assay.
Conclusion
This compound stands out as a highly potent in vitro inhibitor of human 12/15-lipoxygenase, showcasing the potential of the oxadiazole scaffold in designing effective enzyme inhibitors. However, its lack of cellular activity underscores the importance of considering pharmacokinetic properties in drug development. The comparative data presented here, alongside the detailed experimental protocols, offer a valuable resource for researchers working on the development of novel anti-inflammatory therapeutics targeting the lipoxygenase pathway. Further structure-activity relationship studies on the oxadiazole core may lead to the discovery of new inhibitors with improved cellular efficacy and in vivo activity.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and in vitro screening of some 1,3,4-oxadiazole derivatives as lipoxygenase inhibitors – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of a 15-Lipoxygenase-1 Inhibitor: A Comparative Guide to ML094 and its Successor, ML351
For researchers, scientists, and drug development professionals, the journey from a potent chemical probe to a viable therapeutic candidate is often one of iterative improvement. This guide provides a detailed comparison of ML094, an early, potent inhibitor of human 15-lipoxygenase-1 (15-LOX-1), and its derivative, ML351, which was engineered to overcome the limitations of its predecessor. This document outlines their respective performance, supported by experimental data, and provides detailed methodologies for key assays.
Executive Summary
Human 15-lipoxygenase-1 (15-LOX-1) is a critical enzyme implicated in a range of inflammatory diseases, neurodegenerative conditions, and certain cancers.[1] The development of potent and selective inhibitors for 15-LOX-1 is therefore of significant therapeutic interest. This compound emerged as a highly potent inhibitor of 15-LOX-1 but ultimately failed in cellular assays. In contrast, its derivative, ML351, demonstrates improved drug-like properties, including cellular activity and in vivo efficacy, making it a valuable tool for studying the role of 15-LOX-1 in disease and a more promising therapeutic lead.
Comparative Performance Data
The following tables summarize the key quantitative data comparing the performance of this compound and ML351.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | Human 15-LOX-1 | 14 | Selective | [1][2] |
| ML351 | Human 15-LOX-1 | 200 | >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2 | [1][2][3] |
Table 1: In Vitro Potency and Selectivity. This table highlights the high potency of this compound and the favorable potency and excellent selectivity profile of ML351.
| Compound | Cell-Based Activity | In Vivo Efficacy (Ischemic Stroke Model) | Key Limitations | Reference |
| This compound | Inactive | Not Reported | Poor cell permeability and/or intracellular hydrolysis of the terminal ester moiety | [1][2] |
| ML351 | Active | Significantly reduced infarct size | - | [2] |
Table 2: Cellular and In Vivo Performance. This table underscores the critical improvements of ML351 over this compound, demonstrating its utility in more physiologically relevant systems.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
15-Lipoxygenase-1 Inhibition Assay (UV-Vis Spectrophotometry)
This assay determines the inhibitory potency of compounds against 15-LOX-1 by measuring the formation of the conjugated diene product of linoleic acid metabolism.
-
Reagents: Human recombinant 15-LOX-1, linoleic acid (substrate), test compounds (dissolved in DMSO), and reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure:
-
The test compound at various concentrations is pre-incubated with 15-LOX-1 in the reaction buffer at room temperature.
-
The enzymatic reaction is initiated by the addition of linoleic acid.
-
The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.[1]
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a vehicle control (DMSO).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is used to assess the cytotoxicity of compounds by measuring the release of lactate dehydrogenase from damaged cells.
-
Reagents: Cell line of interest (e.g., HT-22 neuronal cells), cell culture medium, test compounds, and a commercial LDH cytotoxicity assay kit.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24 hours).
-
A positive control for maximum LDH release is typically included by treating cells with a lysis buffer.
-
After the incubation period, a sample of the cell culture supernatant is transferred to a new plate.
-
The LDH assay reagent is added to each well, and the plate is incubated in the dark according to the manufacturer's instructions.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 490 nm).
-
The amount of LDH released is proportional to the absorbance, and cytotoxicity is expressed as a percentage of the positive control.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across a lipid membrane, often used as a surrogate for intestinal absorption or blood-brain barrier penetration.
-
Materials: A 96-well filter plate (donor plate) and a 96-well acceptor plate, a lipid solution (e.g., lecithin in dodecane), and buffer solutions (e.g., PBS at different pH values).
-
Procedure:
-
The filter membrane of the donor plate is coated with the lipid solution to form an artificial membrane.
-
The acceptor plate wells are filled with buffer.
-
The test compound is dissolved in buffer and added to the donor plate wells.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a set period (e.g., 4-18 hours).
-
During incubation, the compound diffuses from the donor well, through the artificial membrane, and into the acceptor well.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
The permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the surface area of the membrane.
-
Visualizing the Mechanism and Workflow
Synthesis of ML351
The synthesis of ML351 is a relatively straightforward two-step process, which contributes to its attractiveness as a chemical probe.
Caption: Synthetic route to ML351.
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates the typical workflow for evaluating the therapeutic potential of a 15-LOX-1 inhibitor.
Caption: Drug discovery workflow for 15-LOX-1 inhibitors.
15-LOX-1 Signaling in Inflammation and Apoptosis
Inhibition of 15-LOX-1 can modulate downstream signaling pathways involved in inflammation and cell death.
Caption: Role of 15-LOX-1 in inflammatory and apoptotic signaling.
Conclusion
The development of ML351 from the initial discovery of this compound serves as a compelling case study in medicinal chemistry and drug development. While this compound demonstrated high in vitro potency, its poor cellular activity rendered it unsuitable for in vivo studies. ML351, through chemical modification, overcame these limitations, exhibiting a favorable balance of potency, selectivity, and pharmacokinetic properties. This has enabled its use as a valuable chemical probe to elucidate the in vivo functions of 15-LOX-1 in diseases such as stroke and has positioned it as a more promising starting point for the development of novel therapeutics targeting this enzyme. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into the therapeutic potential of 15-LOX-1 inhibition.
References
- 1. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
ML094 as a Reference Compound for 15-LOX-1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML094 as a reference compound for the inhibition of 15-lipoxygenase-1 (15-LOX-1), a critical enzyme implicated in various inflammatory diseases and cancer. This document summarizes key performance data, details experimental protocols, and visualizes the relevant biological pathways to aid researchers in selecting the appropriate tools for their studies.
Performance Comparison of 15-LOX-1 Inhibitors
This compound is a potent inhibitor of human 15-LOX-1 in biochemical assays. However, its utility as a reference compound is nuanced by its performance in cellular contexts compared to other well-documented inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values and cellular activity of this compound and other notable 15-LOX-1 inhibitors.
| Compound | Target | IC50 (in vitro) | Cellular Activity | Selectivity |
| This compound | h15-LOX-1 | < 10 nM[1] | Inactive[1][2] | Selective |
| ML351 | h15-LOX-1 | 200 nM[2] | Active[2][3][4] | >250-fold vs 5-LOX, 12-LOX, 15-LOX-2, COX-1/2[2] |
| PD-146176 | r12/15-LOX | 810 nM[5] | Active[6][7] | - |
| NDGA | Non-selective LOX | ~0.91 µM (rabbit 15-LOX)[8] | Active[6] | Non-selective[8] |
| Compound 99089 | h12/15-LOX | 3.4 µM[5] | Active[5] | >30-fold vs h5-LOX, COX-2; 15-fold vs h15-LOX-2; 10-fold vs h12-LOX[5] |
| Baicalein | 12/15-LOX | 2 µM[2] | Active[2] | No[2] |
Key Insights:
-
This compound demonstrates exceptional potency in inhibiting recombinant h15-LOX-1 in vitro, with an IC50 value in the low nanomolar range.[1]
-
Despite its high biochemical potency, this compound lacks activity in cell-based assays, which may be attributed to poor cell permeability or hydrolysis of its ester moiety.[1][2]
-
ML351, another well-characterized inhibitor, shows sub-micromolar potency and, crucially, demonstrates activity in cellular and in vivo models.[2][3][4] It also exhibits high selectivity against other lipoxygenases and cyclooxygenases.[2]
-
PD-146176 and the non-selective inhibitor Nordihydroguaiaretic acid (NDGA) are also cell-active but show lower potency compared to this compound and ML351 in biochemical assays.[5][6][8]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of enzyme inhibition. Below are standardized methodologies for biochemical and cellular assays to determine 15-LOX-1 inhibition.
Biochemical Inhibition Assay (UV-Vis Spectrophotometry)
This protocol is adapted from established methods for measuring 15-LOX-1 activity by monitoring the formation of the conjugated diene product.[9][10]
Materials:
-
Purified recombinant human 15-LOX-1
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0) or Phosphate buffer (50 mM, pH 7.4)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
DMSO (vehicle control)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare the substrate solution by dissolving linoleic acid in the chosen buffer to a final concentration of 10-140 µM. A small amount of ethanol may be used to aid dissolution before adding the buffer.
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare the enzyme solution by diluting the purified 15-LOX-1 in the buffer to the desired concentration. Keep the enzyme solution on ice.
-
-
Assay Setup:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
In a quartz cuvette, add the buffer, the inhibitor solution (or DMSO for control), and the enzyme solution. The total volume should be consistent across all assays.
-
Incubate the mixture for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the linoleic acid substrate to the cuvette.
-
Immediately start monitoring the change in absorbance at 234 nm over time (e.g., for 5 minutes). The rate of increase in absorbance corresponds to the rate of product formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Cellular Inhibition Assay
This protocol outlines a general method for assessing the activity of 15-LOX-1 inhibitors in a cellular context.
Materials:
-
A suitable cell line expressing 15-LOX-1 (e.g., human eosinophils, or a transfected cell line)
-
Cell culture medium and supplements
-
Inhibitor compound dissolved in DMSO
-
Arachidonic acid (to stimulate 15-LOX-1 activity)
-
Assay buffer (e.g., PBS)
-
Method for detecting 15-LOX-1 products (e.g., ELISA for specific metabolites like 15-HETE, or LC-MS/MS)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency in appropriate multi-well plates.
-
Pre-incubate the cells with various concentrations of the inhibitor (or DMSO for control) in serum-free medium for a specified time (e.g., 30 minutes).
-
-
Stimulation and Product Collection:
-
Stimulate the cells with arachidonic acid to induce 15-LOX-1 activity.
-
After a defined incubation period, collect the cell supernatant or cell lysate for analysis of 15-LOX-1 products.
-
-
Product Quantification:
-
Quantify the amount of a specific 15-LOX-1 product (e.g., 15-HETE) using a validated method such as ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of product formation for each inhibitor concentration compared to the vehicle control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow
Understanding the broader biological context of 15-LOX-1 is crucial for interpreting inhibition data. The following diagrams illustrate the 15-LOX-1 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The 15-LOX-1 signaling cascade.
Caption: A typical workflow for 15-LOX-1 inhibitor screening.
References
- 1. Determination of 15-lipoxygenase inhibitory assay [bio-protocol.org]
- 2. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]
- 4. 12/15-Lipoxygenase Inhibition By ML351 Protects Against Uric Acid Crystal-Induced Acute Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
- 5. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils | PLOS One [journals.plos.org]
- 7. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nordihydroguaiaretic Acid - Labchem Catalog [labchem.com.my]
- 9. researchgate.net [researchgate.net]
- 10. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ML094 and Other Chemical Probes for 15-Lipoxygenase-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical probe ML094 with other notable inhibitors of 15-lipoxygenase-1 (15-LOX-1), a critical enzyme implicated in a range of physiological and pathological processes including inflammation, cancer, and neurodegenerative diseases. This analysis is supported by experimental data to facilitate informed decisions in research and drug discovery.
Introduction to 15-Lipoxygenase-1 and its Inhibitors
15-Lipoxygenase-1 (15-LOX-1), also known as arachidonate 15-lipoxygenase, is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid.[1] This enzymatic activity leads to the production of bioactive lipid mediators that are involved in various cellular signaling pathways. The development of potent and selective chemical probes for 15-LOX-1 is crucial for elucidating its biological functions and for validating it as a therapeutic target.[2][3]
This compound has been identified as an extremely potent inhibitor of 15-LOX-1.[4] However, its utility in cellular studies has been limited, prompting the development and characterization of alternative probes. This guide offers a detailed comparison of this compound with other key 15-LOX-1 inhibitors.
Quantitative Comparison of 15-LOX-1 Chemical Probes
The following table summarizes the in vitro potency and selectivity of this compound and other selected chemical probes for 15-LOX-1. Potency is presented as the half-maximal inhibitory concentration (IC50), while selectivity is shown as the IC50 against other related enzymes.
| Chemical Probe | 15-LOX-1 IC50 (nM) | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX-2 IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| This compound | < 10 | > 50 | > 50 | > 50 | > 50 | > 50 | [1][4] |
| ML351 | 200 | > 50 | > 50 | > 50 | > 50 | > 50 | [2][5][6] |
| PD-146176 | 810 | - | - | - | - | - | [4][7] |
| Eleftheriadis-14d | 90 | - | - | - | - | - | [7][8] |
| MLS000099089 | 3400 | > 100 | > 50 | > 50 | - | > 100 | [4] |
Key Differences and Applications
This compound stands out for its exceptional in vitro potency, with an IC50 in the low nanomolar range.[4] Despite this, a significant drawback is its lack of activity in cell-based assays. This has been attributed to potential poor cell permeability or intracellular hydrolysis of its ester moiety.[2][4]
ML351 serves as a valuable alternative with good potency and excellent selectivity.[2][5][6] Crucially, ML351 demonstrates activity in cellular and in vivo models, making it a more suitable tool for studying the biological roles of 15-LOX-1 in physiological and disease contexts.[2][9] It has been shown to protect against oxidative glutamate toxicity in neuronal cells and reduce infarct size in a mouse model of ischemic stroke.[2]
PD-146176 is another well-characterized inhibitor with in vivo activity.[4] It has been utilized in studies investigating the role of 15-LOX-1 in regulating the production of chemokines in human lung macrophages.[10]
Eleftheriadis-14d is a potent indole-based inhibitor.[7][8]
MLS000099089 represents a different chemical scaffold and exhibits micromolar potency with good selectivity.[4]
Signaling Pathways Involving 15-Lipoxygenase-1
15-LOX-1 is a key enzyme in several signaling pathways that regulate inflammation, apoptosis, and cancer progression. The diagram below illustrates the central role of 15-LOX-1 in converting arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). These lipid mediators can then influence downstream signaling cascades.
Caption: 15-LOX-1 metabolizes arachidonic acid to influence inflammation, apoptosis, and cancer.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Biochemical Assay for 15-LOX-1 Inhibition
This protocol describes a common in vitro assay to determine the inhibitory potency of compounds against purified 15-LOX-1.[11]
Workflow Diagram:
Caption: Workflow for the biochemical assessment of 15-LOX-1 inhibitors.
Materials:
-
Purified human 15-LOX-1 enzyme
-
Borate buffer (0.2 M, pH 9.0)
-
Linoleic acid (substrate)
-
Test compound (inhibitor) dissolved in DMSO
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare a 250 µM substrate solution of linoleic acid in borate buffer.[11]
-
Dilute the 15-LOX-1 enzyme in borate buffer to the desired working concentration.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Protocol:
-
In a quartz cuvette, add the borate buffer and the test compound solution (or DMSO for control).
-
Add the enzyme solution and pre-incubate for a specified time (e.g., 5 minutes) at room temperature.[11]
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm for a set period (e.g., 5 minutes), which corresponds to the formation of the conjugated diene product.[11]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Assay for 15-LOX-1 Inhibition
This protocol outlines a method to assess the ability of a compound to inhibit 15-LOX-1 activity within a cellular context.[12]
Workflow Diagram:
Caption: Workflow for the cellular assessment of 15-LOX-1 inhibitors.
Materials:
-
Cell line expressing 15-LOX-1 (e.g., HEK293 cells stably expressing 15-LOX-1)[12]
-
Cell culture medium and supplements
-
Test compound (inhibitor)
-
Arachidonic acid (stimulant)
-
Fluorescent dye or LC-MS/MS system for product detection
Procedure:
-
Cell Culture and Plating:
-
Culture the 15-LOX-1 expressing cells under standard conditions.
-
Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the test compound (or DMSO for control) for a specified pre-incubation time.
-
-
Stimulation and Product Measurement:
-
Stimulate 15-LOX-1 activity by adding arachidonic acid to the cells.
-
After a defined incubation period, measure the amount of 15-LOX-1 product (e.g., 15-HETE) in the cell lysate or supernatant. This can be done using a fluorescent probe that reacts with lipid hydroperoxides or by a more specific method like LC-MS/MS.[12]
-
-
Data Analysis:
-
Quantify the product formation in treated cells relative to the DMSO control.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the cellular IC50 value by plotting percent inhibition against inhibitor concentration.
-
Conclusion
The selection of a chemical probe for 15-LOX-1 should be guided by the specific experimental context. While This compound offers unparalleled in vitro potency, its lack of cellular activity renders it unsuitable for in-cell or in vivo studies. For these applications, ML351 emerges as a superior and well-validated tool, demonstrating a favorable balance of potency, selectivity, and cellular activity. Other probes like PD-146176 also provide viable options for in vivo research. This guide provides the necessary data and protocols to assist researchers in choosing the most appropriate chemical probe to investigate the multifaceted roles of 15-LOX-1 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The potential of 12/15-lipoxygenase inhibitors in stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for ML094
Core Principles of Chemical Waste Disposal
The fundamental principle of laboratory chemical disposal is to prevent harm to human health and the environment.[1] This involves correctly identifying, segregating, and treating chemical waste. For a compound like ML094, which is a complex organic molecule, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
General Disposal Protocol for this compound
Given the absence of a specific SDS for this compound, a conservative approach to its disposal is necessary. The following table summarizes the recommended disposal streams for waste generated during the handling of this compound.
| Waste Type | Recommended Disposal Stream |
| Unused/Expired this compound | Collect in a clearly labeled, sealed, and appropriate waste container for hazardous chemical waste. The container should be designated for organic waste and compatible with the solvents used to dissolve this compound. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves) should be placed in a designated solid hazardous waste container. Non-disposable glassware should be decontaminated with an appropriate solvent, and the rinsate collected as hazardous liquid waste, before washing. |
| Solutions of this compound | Liquid waste containing this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain. The container should be properly labeled with the chemical name and approximate concentration. |
| Spill Cleanup Material | Absorbent materials used to clean up spills of this compound should be collected in the solid hazardous waste container. |
Experimental Protocol for Waste Neutralization (General Guidance)
As a specific neutralization protocol for this compound is not available, direct chemical treatment by individual researchers is not recommended. The primary "experimental protocol" for the end-user is the safe collection and labeling of waste for disposal by a licensed hazardous waste management company, arranged through your institution's EHS office.
Step-by-Step Waste Collection Procedure:
-
Container Selection: Obtain a chemically resistant container (e.g., glass or polyethylene) appropriate for the type of waste (liquid or solid).
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name: "4-(5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-ylthio)but-2-ynylthiophene-2-carboxylate (this compound)," and an estimate of the concentration and volume.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Collection: Carefully transfer the waste into the labeled container, avoiding spills.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) if one becomes available. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
References
Personal protective equipment for handling ML094
Disclaimer: This document provides guidance on the personal protective equipment (PPE) and handling procedures for ML094 based on general laboratory safety principles for potent enzyme inhibitors. As a specific Safety Data Sheet (SDS) for this compound (CAS No. 844459-93-4) is not publicly available, a comprehensive, site-specific risk assessment must be conducted by qualified personnel before handling this compound. The information below is intended to supplement, not replace, institutional safety protocols and professional judgment.
Immediate Safety and Hazard Assessment
This compound is identified as a potent and selective inhibitor of human 15-lipoxygenase-1. While specific toxicity data is unavailable, its biological potency necessitates cautious handling to prevent accidental exposure. The synthesis of related compounds involves reagents that are known to be hazardous, suggesting that this compound should be treated as a potentially hazardous substance.
Assumed Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Potential for skin and eye irritation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
-
Unknown Long-term Effects: As a research chemical, the chronic toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize all potential routes of exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. The inner glove should be removed upon leaving the designated work area. |
| Eye/Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a risk of splashes or aerosol generation. |
| Body Protection | Laboratory Coat and Disposable Gown | A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95 or higher-rated respirator is required when handling the solid form of this compound to prevent inhalation of airborne particles. For solutions, a respirator with an organic vapor cartridge may be necessary, depending on the solvent and the specifics of the procedure. A full-face respirator provides both respiratory and eye protection. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory at all times. |
Experimental Protocols: Handling and Operational Plan
3.1. Designated Work Area:
-
All work with this compound, both in solid and solution form, must be conducted in a designated area within a certified chemical fume hood.
-
The work area should be clearly labeled with a "Potent Compound Handling Area" sign.
-
Access to this area should be restricted to trained personnel.
3.2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood or a powder containment hood.
-
Use anti-static weighing paper or a tared container to minimize the dispersal of powder.
-
Handle all equipment that comes into contact with this compound (spatulas, weigh boats, etc.) with care to avoid contamination of surrounding surfaces.
-
Clean all equipment thoroughly after use, collecting all residues for disposal as hazardous waste.
3.3. Solution Preparation:
-
Prepare solutions of this compound in a chemical fume hood.
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
Ensure the container is securely capped and clearly labeled with the compound name, concentration, solvent, and date of preparation.
3.4. Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Protect: Wear appropriate PPE, including a respirator, before attempting to clean the spill.
-
Contain: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an appropriate absorbent material.
-
Clean: Carefully collect all contaminated materials into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid this compound, contaminated consumables (gloves, weigh paper, paper towels), and empty containers in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound and any solvents used for cleaning in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps Waste | Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste. |
Visualized Workflows
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
